[1][2][3][4][5][6] Executive Summary 8-Chloro-2-methylquinolin-5-ol (CAS 420786-78-3) is a specialized quinoline derivative characterized by a hydroxyl group at the C5 position, a chlorine atom at C8, and a methyl group...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5][6]
Executive Summary
8-Chloro-2-methylquinolin-5-ol (CAS 420786-78-3) is a specialized quinoline derivative characterized by a hydroxyl group at the C5 position, a chlorine atom at C8, and a methyl group at C2.[1][2][3][4][5][6] Unlike its ubiquitous isomer 8-hydroxyquinoline (a bidentate metal chelator), the 5-hydroxy substitution pattern in this compound precludes direct N,O-chelation, making it a distinct pharmacophore in medicinal chemistry.[3][7]
This compound serves as a critical intermediate in the synthesis of serotonin (5-HT) receptor ligands , specifically 5-HT1 antagonists, and is explored in neuroprotective drug discovery as a scaffold for non-chelating quinoline bioisosteres.[3][7] Its unique substitution pattern allows for orthogonal functionalization: the 5-OH group acts as a nucleophile or coupling handle, the 8-Cl provides a site for cross-coupling, and the 2-methyl group is activated for condensation reactions.[3][7]
Chemical Identity & Physicochemical Properties[2][3][7][8][9]
Note: Experimental data for this specific intermediate is sparse; values are predicted based on structural analogs (Cloxiquine, 2-Methyl-8-quinolinol).[3]
Parameter
Value (Predicted)
Significance
LogP (Octanol/Water)
~2.8 – 3.3
Moderate lipophilicity; suitable for CNS penetration.[3]
pKa (Phenolic OH)
~9.2
Ionized at physiological pH only in basic microenvironments.[2][3][5][7]
pKa (Quinoline N)
~4.5 – 5.0
Less basic than pyridine due to the fused ring system; protonatable in acidic media.[2][3][5][7]
H-Bond Donors/Acceptors
1 / 2
The 5-OH is a donor; Nitrogen and Oxygen are acceptors.[2][3][5]
Topological Polar Surface Area
~33 Ų
Favorable for blood-brain barrier (BBB) permeation (Target < 90 Ų).[3][5][7]
Structural Visualization
The following diagram illustrates the numbering scheme and the orthogonal reactivity zones of the molecule.
Figure 1: Functional reactivity map of 8-Chloro-2-methylquinolin-5-ol.
Synthesis Methodologies
The synthesis of 8-Chloro-2-methylquinolin-5-ol presents a regiochemical challenge. The most robust route avoids the polymerization of free aminophenols by using a methoxy-protected precursor, followed by demethylation.[3][7]
Route A: The Modified Doebner-Miller Synthesis (Recommended)
This protocol ensures high regioselectivity and yield by protecting the phenol group during the harsh cyclization conditions.[2][3][5]
Reagents: 6M HCl, Toluene (solvent), mild oxidant (e.g., p-chloranil or iodine) to facilitate aromatization.[2][7]
Mechanism: The aniline nitrogen attacks the
-carbon of crotonaldehyde (conjugate addition) or the aldehyde carbonyl, followed by cyclization onto the benzene ring ortho to the amine.[7] The 2-chloro substituent directs cyclization to the open ortho position.[3]
Step 2: Demethylation
Reagents: 48% Hydrobromic acid (HBr) or Boron Tribromide (BBr₃) in DCM.[2][5][7]
Conditions: Reflux for 4-12 hours (HBr) or -78°C to RT (BBr₃).
Experimental Protocol (Step-by-Step)
Condensation:
Dissolve 2-chloro-5-methoxyaniline (1.0 eq) in 6M HCl (5 vol).
Heat to reflux (100°C).
Add Crotonaldehyde (1.2 eq) dropwise over 1 hour. Critical: Slow addition prevents polymerization of the aldehyde.[3][5][7]
Stir at reflux for 3 hours.
Workup: Cool to 0°C, basify with NaOH to pH 10.[7] Extract with Ethyl Acetate.[2][3][5][8] Dry over Na₂SO₄ and concentrate.
Dissolve the intermediate in 48% aqueous HBr (10 vol).
Reflux (126°C) overnight.[7] Monitor by TLC (the product is more polar than the methoxy precursor).[7]
Workup: Neutralize carefully with NaHCO₃ (exothermic!).[7] The product, 8-Chloro-2-methylquinolin-5-ol , will precipitate as an off-white/beige solid.[3]
Purification: Recrystallize from Ethanol/Water.[3][5][7]
Synthesis Workflow Diagram
Figure 2: Synthetic pathway via methoxy-protected aniline.[2][3]
Applications in Drug Discovery[7][9]
5-HT Receptor Ligands
Research indicates that the 5-hydroxyquinoline scaffold is a privileged structure for binding to Serotonin (5-HT) receptors , particularly 5-HT1A and 5-HT1B subtypes.[2][3][5]
Mechanism: The 5-OH group often mimics the phenolic hydroxyl of serotonin (5-hydroxytryptamine), forming critical hydrogen bonds with serine or threonine residues in the receptor binding pocket.[3][5][7]
Modification: The 8-chloro group enhances lipophilicity and metabolic stability (blocking hydroxylation at the 8-position), while the 2-methyl group restricts conformational rotation when the scaffold is linked to larger amine chains.[3][7]
Neuroprotection & Bioisosterism
Unlike 8-hydroxyquinolines (e.g., Clioquinol, PBT2), 8-chloro-2-methylquinolin-5-ol does not form stable bidentate chelates with Cu(II) or Zn(II) because the hydroxyl group is distal to the nitrogen.[2][3][7]
Utility: This makes it an excellent negative control or bioisostere in studies designing Metal-Protein Attenuating Compounds (MPACs).[3] If a biological effect persists with this compound, the mechanism is likely metal-independent.[3][7]
Scaffold Extension: The 5-OH can be etherified to attach blood-brain barrier (BBB) penetrating vectors or antioxidant moieties.[3]
H335: May cause respiratory irritation.[2][3][5][7]
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Phenolic quinolines can oxidize (darken) upon prolonged exposure to air and light.[7]
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen and Chlorine content).[5][7]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12945195, 5-Chloro-2-methylquinolin-8-ol (Isomer Comparison).[3][5] Retrieved from .[7]
BLD Pharm. Product Datasheet: 8-Chloro-2-methylquinolin-5-ol (CAS 420786-78-3).[1][2][3][4][5] Retrieved from .[7]
ChemicalBook. 8-Chloro-2-methylquinolin-5-ol Properties and Suppliers. Retrieved from .[7]
Google Patents. Heterocyclic compounds possessing affinity at 5HT1-type receptors (US7244726B2).[2][3][5] Mentions related 5-hydroxy-2-methylquinoline scaffolds. Retrieved from .
Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors (Context on Quinoline Synthesis).[2][3] Retrieved from .[7]
Technical Guide: Structural and Functional Divergence of Chlorinated Hydroxyquinoline Isomers
The following technical guide provides an in-depth comparative analysis of 8-Chloro-2-methylquinolin-5-ol and 5-Chloro-8-hydroxyquinoline . Despite sharing the same molecular formula and core quinoline scaffold, these is...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth comparative analysis of 8-Chloro-2-methylquinolin-5-ol and 5-Chloro-8-hydroxyquinoline . Despite sharing the same molecular formula and core quinoline scaffold, these isomers exhibit fundamentally divergent chemical behaviors—specifically regarding metal chelation—which dictates their utility in drug development.[1][2]
[1]
Executive Summary
This guide analyzes the critical physicochemical and functional differences between 8-Chloro-2-methylquinolin-5-ol (Isomer A) and 5-Chloro-8-hydroxyquinoline (Isomer B, Cloxiquine) .[1]
The distinction is not merely positional; it is functional. Isomer B possesses a "privileged" chelating pharmacophore (
-bidentate), driving its activity as a metallo-modulator in antimicrobial and neurodegenerative therapies. Isomer A , due to the distal relationship between the nitrogen and hydroxyl groups, is a non-chelating phenol.[1] This structural variation necessitates distinct synthetic routes and results in disparate biological mechanisms of action.
Structural & Electronic Analysis
The Chelation Gap
The defining feature of 8-hydroxyquinoline derivatives is the ability to form stable 5-membered chelate rings with divalent metal ions (
5-Chloro-8-hydroxyquinoline (Cloxiquine): The hydroxyl group at C8 and the ring nitrogen (N1) are coplanar and adjacent. Upon deprotonation, they form a high-affinity pocket for metals (log
for ).[2] The chlorine at C5 is electronically coupled to the ring but does not sterically interfere with binding.[1][2]
8-Chloro-2-methylquinolin-5-ol: The hydroxyl group is at C5, geometrically isolated from the N1 nitrogen.[1] No chelate ring can form.[1][2] The chlorine at C8 occupies the position usually reserved for the hydroxyl, further blocking any potential interaction at that site.[1][2] The 2-methyl group adds steric bulk adjacent to the nitrogen, modulating lipophilicity.[1]
Electronic Effects (pKa and Reactivity)
Acidity (pKa):
Isomer B (8-OH): The neutral molecule is stabilized by an intramolecular hydrogen bond (
).[2] This makes deprotonation energetically more demanding, resulting in a higher pKa (~9.8).[2]
Isomer A (5-OH): Lacks this intramolecular stabilization.[1][2] It behaves like a standard naphthol derivative, typically exhibiting a lower pKa (~8.5), making it more ionized at physiological pH.[2]
Chlorine Substituent:
In Isomer B, the C5-Cl is para to the 8-OH, enhancing the acidity of the phenol via induction.[1]
Caption: Comparative interaction logic. Isomer B forms stable metallo-complexes, while Isomer A is sterically and geometrically precluded from bidentate chelation.[1]
Synthetic Pathways[1][2][3][4][5][6]
The synthesis of these isomers requires fundamentally different starting materials to control the regiochemistry of the substituents.
Synthesis of 5-Chloro-8-hydroxyquinoline (Isomer B)[1][3]
This is the standard commercial route. The 8-hydroxy pharmacophore is preserved from the start.[1]
Reagent: N-Chlorosuccinimide (NCS) or Chlorine gas (
).
Mechanism: Electrophilic Aromatic Substitution (EAS).[2] The 8-OH group strongly activates the C5 and C7 positions.[1]
Regioselectivity: C5 is favored over C7 (para vs. ortho attack) under controlled conditions, though di-chlorination (5,7-dichloro) is a common byproduct.[2]
Synthesis of 8-Chloro-2-methylquinolin-5-ol (Isomer A)
This isomer requires a "bottom-up" approach or a specific precursor because direct chlorination of a 5-hydroxyquinoline often yields mixtures.[1]
Starting Material: 3-Amino-4-methylphenol (to build the 5-OH ring).[1]
Cyclization (Doebner-Miller): Reaction with crotonaldehyde (or equivalent) yields 2-methyl-5-hydroxyquinoline .[2]
Chlorination: Treatment of 2-methyl-5-hydroxyquinoline with
Directing Effect: The 5-OH group directs incoming electrophiles to the ortho (C6) and para (C8) positions.[2]
Selectivity: Substitution at C8 is generally favored due to the stability of the para-quinoid resonance intermediate.[1][2]
Synthetic Workflow Diagram
Caption: Divergent synthetic lineages. Isomer B utilizes direct functionalization, while Isomer A requires scaffold construction followed by regioselective chlorination.
Physicochemical & Biological Profiling
The following table contrasts the key properties relevant to drug discovery.
Feature
5-Chloro-8-hydroxyquinoline (Isomer B)
8-Chloro-2-methylquinolin-5-ol (Isomer A)
Primary Mechanism
Metal Chelation (Ionophore)
Phenolic Activity (Non-chelating)
Target Metals
(High Affinity)
None (Negligible Affinity)
pKa (Hydroxyl)
~9.8 (Stabilized by H-bond)
~8.5 (More acidic)
Lipophilicity (LogP)
Moderate (increases upon chelation)
Higher (due to 2-Methyl group)
Solubility
Poor in water; soluble in organic solvents
Moderate organic solubility
Key Biological Use
Anti-TB, Antifungal, Alzheimer's (PBT2 analog)
Cytotoxic probes, non-metal targets
Toxicity Risk
Metal depletion (off-target effects)
Phenolic toxicity / Quinone methide formation
Experimental Protocols
Protocol: Confirmation of Chelation Capability (The "Shift" Assay)
This assay definitively categorizes the isomer by detecting the formation of the Ligand-to-Metal Charge Transfer (LMCT) band.[1][2]
Materials:
10 mM Stock solution of Isomer A and Isomer B in Methanol.[1][2]
Baseline: Dilute Isomer stock to 50 µM in Methanol/Water (1:1). Record UV-Vis spectrum (200–500 nm).[2]
Titration: Add 0.5 equivalents of
sequentially up to 2.0 equivalents.
Observation:
Isomer B (Cloxiquine): You will observe a bathochromic shift (red shift).[2] The absorption maximum (
) typically shifts from ~245 nm to ~260/380 nm, and the solution may turn yellow/green.[2] Isosbestic points will appear, indicating clean conversion to the complex.[1][2]
Isomer A: You will observe minimal spectral change .[1][2] No new LMCT bands will form in the visible region.[1][2] Any minor shifts are due to solvent/ionic strength effects, not coordination.[1][2]
Protocol: Synthesis of 8-Chloro-2-methylquinolin-5-ol (Micro-scale)
Note: This protocol assumes the availability of the 2-methyl-5-hydroxyquinoline precursor.[1]
Dissolution: Dissolve 1.0 mmol (159 mg) of 2-methylquinolin-5-ol in 5 mL of glacial acetic acid.
Chlorination: Add 1.1 mmol (147 mg) of N-Chlorosuccinimide (NCS) slowly at room temperature.
Reaction: Stir for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[2] The product will be less polar than the starting material.[1][2]
Purification: Recrystallize from Ethanol or purify via silica column chromatography.
References
Prachayasittikul, V., et al. (2013).[2] "Antimicrobial and antioxidative activities of bioactive 8-hydroxyquinolines." EXCLI Journal. Link
Oliveri, V., & Vecchio, G. (2016).[2] "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry. Link[2]
Gershon, H., et al. (1994).[2] "Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its 2-, 3-, 4-, 5-, 6- and 7-chloro and bromo analogs."[1] Monatshefte für Chemie. Link
Collery, P., et al. (2011).[2] "Rhenium(I)-diselenoether and 8-hydroxyquinoline complexes: Synthesis and biological activity." Journal of Inorganic Biochemistry. Link[2]
National Center for Biotechnology Information. (2024).[2] "PubChem Compound Summary for CID 2817, Cloxyquin." Link[2]
Biological Activity Profile of 5-Hydroxyquinoline Derivatives
The following technical guide details the biological activity profile of 5-hydroxyquinoline (5-HQ) derivatives, distinct from their more common isomer, 8-hydroxyquinoline. Technical Monograph | Version 2.0 Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological activity profile of 5-hydroxyquinoline (5-HQ) derivatives, distinct from their more common isomer, 8-hydroxyquinoline.
Technical Monograph | Version 2.0
Executive Summary
While 8-hydroxyquinoline (8-HQ) is widely recognized for its bidentate metal chelation, 5-hydroxyquinoline (5-HQ) (CAS: 578-67-6) presents a distinct pharmacophore. Lacking the adjacent nitrogen-oxygen chelation pocket, 5-HQ’s biological activity is driven not by direct sequestration of metal ions, but by its capacity to serve as a redox-active scaffold and a modulator of transporter proteins .
This guide isolates the specific therapeutic utility of the 5-HQ core, focusing on three validated mechanisms:
MDR Reversal: Inhibition of ABC transporters (P-gp, LmrCD) by 5-oxyquinoline derivatives.
NQO1-Targeted Cytotoxicity: Redox cycling of quinoline-5,8-dione precursors.
Regenerative Signaling: Activation of the YAP/TAZ-TEAD pathway for wound healing.
Structural Distinction & Pharmacophore Analysis
The biological divergence between 5-HQ and 8-HQ is dictated by the position of the hydroxyl group relative to the quinoline nitrogen.
8-Hydroxyquinoline: The OH at C8 and N at C1 form a five-membered chelate ring with divalent metals (
, ). This is the basis of its antimicrobial action (clioquinol).
5-Hydroxyquinoline: The OH at C5 is para-oriented relative to the carbocyclic fusion and distant from the nitrogen. This precludes bidentate chelation. Instead, the C5-OH activates the ring for oxidation into quinoline-5,8-diones (para-quinones), which are potent electrophiles and redox cyclers.
The following diagram illustrates the functional zones of the 5-HQ scaffold.
Caption: SAR map highlighting the divergence of 5-HQ utility: C5-OH etherification drives MDR reversal, while C5/C8 oxidation drives NQO1-mediated cytotoxicity.
Key Biological Profiles
A. Anticancer: Reversal of Multidrug Resistance (MDR)
Unlike 8-HQ derivatives which often act as cytotoxic agents themselves, 5-HQ derivatives—specifically 5-oxyquinoline ethers —act as sensitizers. They inhibit ATP-binding cassette (ABC) transporters, preventing the efflux of chemotherapeutics like doxorubicin.
Mechanism: 5-alkoxy derivatives (e.g., containing 4-aminopiperidine or acetal moieties) bind to the transmembrane domains of transporters like LmrCD (bacterial) and Pdr5 (fungal), and human P-glycoprotein (P-gp) .
Potency: Certain 5-HQ acetal derivatives have demonstrated up to 4-fold higher potency than the reference inhibitor zosuquidar in specific transporter assays.
B. Anticancer: NQO1-Mediated Redox Cycling
5-HQ is the synthetic precursor to quinoline-5,8-dione . This quinone moiety is a specific substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1) , an enzyme overexpressed in solid tumors (lung, breast, colon).
Bioactivation: NQO1 reduces the quinone to a hydroquinone.
Redox Cycling: The unstable hydroquinone auto-oxidizes back to the quinone, transferring electrons to molecular oxygen.
ROS Surge: This cycle generates superoxide anion (
), leading to massive oxidative stress and apoptosis specifically in cancer cells.
C. Regenerative Medicine: YAP/TAZ Activation
A novel class of 5-quinolinol derivatives (specifically an analog coded as Q2 ) has been identified as an activator of the Hippo signaling pathway .
Action: Stabilizes YAP/TAZ proteins and promotes their nuclear translocation.
Effect: Enhances the expression of TEAD target genes, significantly accelerating cutaneous wound healing in in vivo models. This represents a non-cytotoxic, regenerative application unique to the 5-isomer.
Experimental Protocols
Protocol 1: Synthesis of Quinoline-5,8-dione (Redox Precursor)
Rationale: To generate the core scaffold required for NQO1-targeted assays. Direct oxidation of 5-HQ is more regioselective than starting from quinoline.
Reagents:
5-Hydroxyquinoline (5-HQ)
Iodobenzene diacetate (PIDA)
Acetonitrile (
) / Water () mixture (2:1)
Methodology:
Dissolution: Dissolve 1.0 eq of 5-HQ in a
(2:1 v/v) solvent system. Cool to 0°C.
Oxidation: Add 1.1 eq of PIDA portion-wise over 15 minutes. The hypervalent iodine reagent facilitates nucleophilic attack by water at the C8 position followed by oxidation.
Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of fluorescent 5-HQ spot; appearance of yellow/orange quinone spot).
Workup: Dilute with water and extract with dichloromethane (DCM). Wash organic layer with brine, dry over
, and concentrate in vacuo.
Purification: The crude quinoline-5,8-dione is typically unstable and should be used immediately for subsequent derivatization (e.g., reaction with indoles or amines) or stored under inert gas at -20°C.
Rationale: To quantify the ability of 5-HQ derivatives to inhibit P-gp efflux pumps. Rhodamine 123 (Rho123) is a fluorescent substrate of P-gp; its intracellular retention indicates transporter inhibition.
Reagents:
MDR-positive cell line (e.g., K562/Dox or MCF-7/ADR).
Rhodamine 123 (Sigma-Aldrich).
Test compounds (5-HQ derivatives).
Positive control: Verapamil or Zosuquidar.
Step-by-Step Workflow:
Seeding: Plate MDR cells (
cells/mL) in 6-well plates.
Treatment: Incubate cells with test compounds (1–10
) and incubate for an additional 30–60 minutes in the dark.
Efflux Phase (Optional but recommended): Wash cells with ice-cold PBS to remove extracellular dye. Resuspend in dye-free medium (with or without inhibitor) for 1 hour to allow efflux.
Termination: Wash cells
with ice-cold PBS.
Analysis: Lyse cells and measure fluorescence (Ex/Em: 485/535 nm) OR analyze intact cells via Flow Cytometry (FL1 channel).
Calculation:
A ratio > 1.0 indicates MDR reversal.
Mechanism of Action Visualization
The following diagram details the NQO1-mediated redox cycling pathway specific to quinoline-5,8-dione derivatives derived from 5-HQ.
Caption: NQO1 bioactivation pathway. 5-HQ derivatives (as quinones) hijack the cellular respiratory machinery to generate lethal ROS specifically within tumor cells.
Comparative Data Summary
Table 1: Biological Activity Spectrum of 5-Hydroxyquinoline vs. 8-Hydroxyquinoline
Feature
5-Hydroxyquinoline Derivatives
8-Hydroxyquinoline Derivatives
Primary Mechanism
Redox cycling (NQO1), Transporter modulation
Metal Chelation (Cu/Zn/Fe)
Key Target
ABC Transporters, NQO1, YAP/TEAD
Proteasome, Metalloproteases
Antimicrobial Potency
Low (requires halogenation, e.g., 7-bromo)
High (e.g., Clioquinol, Nitroxoline)
Anticancer Strategy
MDR Reversal (Sensitizer)
Cytotoxic (Ionophore)
Regenerative Potential
High (Wound healing via YAP)
Low/None
Toxicity Risk
ROS generation (Tumor-specific)
Neurotoxicity (SMON, metal stripping)
References
Synthesis of 5-oxyquinoline derivatives for reversal of multidrug resistance.
Source: Beilstein Journal of Organic Chemistry (2012).
URL:[Link]
Relevance: Establishes 5-HQ ethers as potent inhibitors of LmrCD and Pdr5 transporters.
Identification of Quinolinols as Activators of TEAD-Dependent Transcription.
Source: ACS Chemical Biology (2019).
URL:[Link]
Relevance: Identifies 5-quinolinol analog Q2 as a regenerative agent for wound healing via YAP activation.
Development of novel amino-quinoline-5,8-dione derivatives as NQO1 inhibitors.
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2019).
URL:[Link]
Relevance: Details the synthesis of 5,8-diones from 5-HQ and their anticancer mechanism.
Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase.
Source: Utah State University / DigitalCommons (2011).
URL:[Link]
Relevance: Describes enzymatic methods to halogenate 5-HQ to improve antimicrobial activity.
Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay.
Source: Methods in Molecular Biology (2016).
URL:[Link]
Relevance: Provides the standard protocol for validating MDR reversal activity.
Exploratory
8-Chloro-2-methylquinolin-5-ol molecular weight and formula
This technical guide provides an in-depth analysis of 8-Chloro-2-methylquinolin-5-ol , a specific halogenated hydroxyquinoline derivative. Note that while its isomer (5-chloro-8-hydroxy-2-methylquinoline) is more commerc...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 8-Chloro-2-methylquinolin-5-ol , a specific halogenated hydroxyquinoline derivative. Note that while its isomer (5-chloro-8-hydroxy-2-methylquinoline) is more commercially prevalent, this guide addresses the specific structural isomer requested: the 5-hydroxy, 8-chloro variant.
Chemical Identity, Synthesis, and Physicochemical Profiling
Executive Summary
8-Chloro-2-methylquinolin-5-ol is a heterocyclic organic compound belonging to the quinoline family.[1] Structurally, it consists of a bicyclic aromatic system (benzene fused to pyridine) substituted with a hydroxyl group at position 5, a chlorine atom at position 8, and a methyl group at position 2. This specific substitution pattern imparts unique electronic and steric properties, differentiating it from its more common isomers used in metal chelation and antimicrobial applications.
Core Data Table
Property
Value
IUPAC Name
8-Chloro-2-methylquinolin-5-ol
Molecular Formula
C₁₀H₈ClNO
Molecular Weight
193.63 g/mol
Exact Mass
193.029 g/mol
CAS Registry Number
Not widely listed; isomeric with 24263-93-2
Physical Form
Solid (Crystalline powder)
Predicted LogP
~3.3 (Lipophilic)
Structural Analysis & Isomerism
Understanding the precise topology of this molecule is critical for synthetic planning and target engagement.
Molecular Geometry
The molecule is planar due to the aromatic quinoline core.
Position 2 (Methyl): Increases lipophilicity and sterically hinders the nitrogen lone pair slightly, potentially modulating metal binding affinity compared to non-methylated analogs.
Position 5 (Hydroxyl): Acts as a hydrogen bond donor/acceptor. In this position, it is electronically coupled to the nitrogen but does not form the stable 5-membered chelate ring characteristic of 8-hydroxyquinolines.
Position 8 (Chloro): Provides electron-withdrawing character, influencing the pKa of the phenol and the basicity of the quinoline nitrogen.
Isomer Distinction
Researchers must distinguish this compound from its common isomer:
Target:8-Chloro-2-methylquinolin-5-ol (OH at C5, Cl at C8).
Common Isomer:5-Chloro-2-methylquinolin-8-ol (OH at C8, Cl at C5).
Note: The common isomer (8-OH) is a potent metal chelator (bidentate ligand). The target molecule (5-OH) acts primarily as a monodentate ligand or hydrogen bond donor, significantly altering its biological profile.
Synthetic Methodology
As a specialized intermediate, the synthesis of 8-Chloro-2-methylquinolin-5-ol typically involves the functionalization of the 5-hydroxyquinoline scaffold.
Retrosynthetic Analysis
The most robust route utilizes Electrophilic Aromatic Substitution (EAS) on the activated phenolic ring. The hydroxyl group at C5 strongly activates the ortho (C6) and para (C8) positions.
Protocol: Chlorination of 2-Methylquinolin-5-ol
Objective: Selectively chlorinate position 8.
Reagents:
Precursor: 2-Methylquinolin-5-ol
Chlorinating Agent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (
)
Solvent: Acetonitrile (
) or Glacial Acetic Acid
Step-by-Step Methodology:
Dissolution: Dissolve 10 mmol of 2-methylquinolin-5-ol in 50 mL of anhydrous acetonitrile.
Addition: Cool the solution to 0°C. Add 1.05 equivalents of NCS portion-wise over 30 minutes to minimize di-chlorination.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
Quenching: Quench with 10 mL saturated sodium thiosulfate solution.
Isolation: Evaporate solvent, redissolve in DCM, wash with water, and dry over
.
Purification: Recrystallize from ethanol/water to separate the 8-chloro product from the 6-chloro isomer (if formed).
Synthesis Pathway Diagram
Caption: Electrophilic chlorination pathway targeting the C8 position via hydroxyl-directed substitution.
Physicochemical & Analytical Profile
Theoretical Properties
LogP (Octanol/Water): 3.31 (Predicted). The chloro and methyl groups significantly increase lipophilicity compared to 5-hydroxyquinoline.
Polar Surface Area (PSA): ~33 Ų.
pKa (Acidic): The phenolic OH is expected to have a pKa around 8.5–9.0, slightly more acidic than unsubstituted phenol due to the electron-withdrawing chlorine at the para position (relative to OH).
Analytical Characterization (Predicted)
To validate the synthesis, researchers should look for the following spectral signatures:
1H NMR (DMSO-d6, 400 MHz):
Methyl Group: Singlet at
2.6–2.7 ppm (3H).
Aromatic Protons:
H3 and H4 (Pyridine ring): Two doublets (
7.2–8.2 ppm).
H6 and H7 (Benzene ring): Two doublets with ortho coupling (~8 Hz) in the
6.8–7.5 ppm range. The absence of a singlet implies no isolated protons, confirming the 5,8-substitution pattern.
Hydroxyl: Broad singlet, exchangeable with
, >9.0 ppm.
Mass Spectrometry (ESI+):
M+H Peak: m/z 194.04 (100%) and 196.04 (33%) showing the characteristic 3:1 chlorine isotope pattern.
Applications & Biological Relevance
While less common than the 8-hydroxy isomer, the 5-hydroxy-8-chloro scaffold has specific utility:
Synthetic Intermediate: Used as a scaffold for synthesizing complex alkaloids where the 5-position oxygen is required for ether linkages.
Antimicrobial Research: Halogenated quinolines disrupt bacterial cell walls. The 5-OH variant serves as a control to test the necessity of the 8-OH chelation site for antimicrobial activity.
Fluorescent Probes: 5-Hydroxyquinolines can exhibit excited-state intramolecular proton transfer (ESIPT), making them useful candidates for pH-sensitive fluorescent sensors.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12945195 (Isomer Reference). Retrieved from [Link]
ChemSynthesis. 5-chloro-2-methyl-8-quinolinol Properties and Synthesis. Retrieved from [Link]
ResearchGate. Synthesis and Biological Activity of Chloroquinolin-ol Complexes. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Guide: Solubility Profiling and Physicochemical Characterization of Chloro-Substituted 8-Quinolinols
Executive Summary
Chloro-substituted 8-quinolinols (e.g., 5-chloro-8-quinolinol, 5,7-dichloro-8-quinolinol) represent a privileged scaffold in medicinal chemistry, widely utilized for their metal-chelating properties, antifungal activity, and neuroprotective potential.[1] However, their utility is frequently bottlenecked by poor aqueous solubility and complex pH-dependent behavior.[1]
This guide provides a rigorous technical framework for determining, analyzing, and optimizing the solubility of this class. Unlike simple neutral molecules, these compounds are ampholytes ; their solubility is governed by two ionization constants (
and ) and the formation of metal-ligand aggregates. Accurate profiling requires specific protocols that account for pH drift, metal contamination, and tautomeric equilibrium.[1]
Physicochemical Fundamentals
To accurately measure solubility, one must first understand the molecular drivers governing the solvation of the quinoline scaffold.
The Amphoteric Nature
The 8-quinolinol core possesses two ionizable groups:
Pyridinic Nitrogen (Basic): Protonates at low pH (
This results in a "U-shaped" solubility profile.[1] The compound is most soluble at pH extremes (as a cation or anion) and least soluble at the isoelectric point (
), where the neutral zwitterionic or uncharged species dominates.
The "Chloro-Effect"
Substituting chlorine onto the scaffold (typically at the 5 or 7 position) introduces strong electron-withdrawing effects and increased lipophilicity.
Parameter
Effect of Chloro-Substitution
Mechanistic Cause
Lipophilicity ()
Increases (+0.6 to +1.2 log units)
Chlorine is hydrophobic; reduces hydrogen bonding potential of the -system.[1]
Acidity ()
Increases (Lower value)
Inductive electron withdrawal stabilizes the phenolate anion.[1]
Basicity ()
Decreases (Lower value)
Electron withdrawal reduces electron density at the pyridine nitrogen, making protonation harder.
Aqueous Solubility
Decreases
Disruption of water lattice structure and increased lattice energy of the solid.[1]
Solubility Data Landscape
The following data aggregates thermodynamic solubility values (
) and dissociation constants. Note the drastic reduction in solubility as chlorine atoms are added.[1]
Solubility of 5-chloro-8-quinolinol is significantly higher in polar aprotic solvents than in non-polar solvents.[2]
Solvent
5-Chloro-8-quinolinol ()
5,7-Dichloro-8-quinolinol ()
NMP (N-Methyl-2-pyrrolidone)
High (> 1500)
High (> 800)
DMF
High (> 1200)
Moderate
1,4-Dioxane
Moderate
Low
Toluene
Low
Very Low
Water
Very Low
Insoluble
Experimental Protocol: Thermodynamic Solubility
Objective: Determine the equilibrium solubility of 5-chloro-8-quinolinol using the Shake-Flask method (Gold Standard).
Critical Warning: 8-quinolinols are potent chelators.[1] Avoid phosphate buffers if trace metals (Fe, Cu, Zn) are present, as insoluble metal-complexes will precipitate and skew results. Use Good's Buffers (HEPES, MES) or simple carbonate/acetate systems.[1]
Workflow Diagram
Figure 1: Standardized workflow for thermodynamic solubility determination of amphoteric chelators.
Step-by-Step Methodology
Solid State Check: Verify the crystallinity of the starting material using Powder X-Ray Diffraction (PXRD).[1] Amorphous material will yield falsely high solubility values.[1]
Buffer Preparation: Prepare buffers at pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (HEPES), and pH 10 (Borate).[1] Ensure ionic strength is constant (e.g., 0.15 M NaCl).[1]
Saturation: Add excess solid compound (~5-10 mg) to 2 mL of buffer in borosilicate glass vials.
Note: Protect from light.[1] Chloro-quinolinols are photosensitive [3].[1]
Equilibration: Agitate at 37°C for 48 hours.
Separation: Centrifuge at 10,000 rpm for 10 minutes. Avoid filtration if possible, as these lipophilic compounds can adsorb to filter membranes (nylon/PTFE).[1] If filtration is necessary, use pre-saturated glass fiber filters.[1]
pH Verification:Crucial Step. Measure the pH of the supernatant after equilibration.[1] The dissolution of the compound can shift the bulk pH.[1] If the pH has shifted >0.1 units, the data point is invalid for the target pH.
Quantification: Dilute the supernatant with mobile phase (Acetonitrile/Water) and analyze via HPLC-UV.[1]
Wavelength: 254 nm (aromatic ring) or 320 nm (conjugated system).[1]
Data Analysis & Modeling
For amphoteric drugs, reporting a single "solubility" number is scientifically inaccurate.[1] You must model the Intrinsic Solubility (
) using the Henderson-Hasselbalch equation modified for ampholytes.[1]
Figure 2: The ionization pathway of 5-chloro-8-quinolinol.[1] The "Solubility Valley" occurs between pH 4 and 8.
References
He, H., et al. (2019).[1] "Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents." Journal of Chemical & Engineering Data. [1]
PubChem. (2023).[1][3] "Compound Summary: 5-Chloro-8-hydroxyquinoline." National Library of Medicine.[1]
Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Authoritative Text on pKa/Solubility methodology).
Technical Monograph: The 2-Methyl-5-Hydroxyquinoline Scaffold
Advanced Synthesis, Structural Pharmacophores, and Biological Applications Executive Summary The 2-methyl-5-hydroxyquinoline (2M5HQ) scaffold represents a distinct pharmacological entity often overshadowed by its isomer,...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Synthesis, Structural Pharmacophores, and Biological Applications
Executive Summary
The 2-methyl-5-hydroxyquinoline (2M5HQ) scaffold represents a distinct pharmacological entity often overshadowed by its isomer, 8-hydroxyquinoline (8-HQ). While 8-HQ is renowned for bidentate metal chelation, 2M5HQ offers a unique orthogonal profile: it retains the planar, lipophilic quinoline core but lacks the direct N-O chelation pocket.[1] This structural divergence allows 2M5HQ to serve as a versatile template for Multi-Target Directed Ligands (MTDLs) in neurodegenerative research and as a solvatochromic fluorophore. This guide details the regioselective synthesis, structure-activity relationships (SAR), and experimental protocols for leveraging this scaffold in drug discovery.
Part 1: Structural Significance & Chelation Mechanics
The "Chelation Fallacy"
A common error in medicinal chemistry is assuming all hydroxyquinolines function like 8-HQ.
8-Hydroxyquinoline: The hydroxyl at C8 and nitrogen at N1 form a five-membered chelate ring with metals (Cu²⁺, Zn²⁺, Fe³⁺).
5-Hydroxyquinoline (2M5HQ): The hydroxyl at C5 is distal to N1. Direct bidentate chelation is geometrically impossible. [1]
Implication: 2M5HQ derivatives do not strip metals from metalloproteins via the core scaffold. Instead, they act via:
Intermolecular H-bonding: The C5-OH acts as a donor/acceptor for receptor pockets (e.g., Serine residues in AChE).
Scaffold Functionalization: Chelation capacity is often engineered into the molecule via Mannich base derivatization at the C6 position, creating a localized N-O or N-N binding site independent of the quinoline nitrogen.
The Role of the 2-Methyl Group
The C2-methyl substituent is not merely a byproduct of the Doebner-Miller synthesis; it serves two critical functions:
Metabolic Shielding: It sterically hinders oxidation at the electron-deficient C2 position, a common metabolic soft spot in quinolines.
Lipophilicity Tuning: It increases logP, enhancing Blood-Brain Barrier (BBB) penetration, which is critical for neurodegenerative therapeutics.
Part 2: Synthetic Pathways (Doebner-Miller)
The most robust route to 2-methyl-5-hydroxyquinoline is the modified Doebner-Miller synthesis . This involves the acid-catalyzed condensation of 3-aminophenol with crotonaldehyde (or its precursors).
Regioselectivity Challenge
Reacting 3-aminophenol can yield two isomers:
5-Hydroxy isomer (Target): Cyclization onto the carbon ortho to the amino group and para to the hydroxyl.
7-Hydroxy isomer (Byproduct): Cyclization onto the carbon ortho to both.
Technical Insight: The use of Zinc Chloride (ZnCl₂) as a Lewis acid co-catalyst alongside HCl improves the yield of the 5-hydroxy isomer by coordinating with the amine and directing the cyclization, though fractional crystallization remains necessary for high purity.
Diagram: Synthetic Workflow
Figure 1: Modified Doebner-Miller synthesis pathway highlighting the critical branching point for regioselectivity.
Part 3: Biological Applications & SAR
Neurodegeneration (Alzheimer’s Disease)
2M5HQ is a privileged scaffold for designing MTDLs.
Mechanism: The scaffold intercalates into the peripheral anionic site (PAS) of Acetylcholinesterase (AChE), inhibiting Aβ-aggregation.
Mannich Bases: Reaction with formaldehyde and secondary amines (e.g., piperazine, morpholine) at the C6 position introduces a basic center. This creates a "bipolar" molecule:
C5-OH: H-bond donor.
C6-Aminomethyl: Proton acceptor at physiological pH.
Antimicrobial Activity
The 2-methyl group enhances membrane permeability. Halogenation (Cl, I) at the C6 or C8 positions of the 5-hydroxy scaffold significantly boosts antibacterial potency against Gram-positive strains (S. aureus) by increasing lipophilicity and facilitating cell wall penetration.
Diagram: Structure-Activity Relationship (SAR)
Figure 2: Pharmacophore mapping of the 2M5HQ scaffold, identifying key sites for chemical modification.
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-Methyl-5-Hydroxyquinoline
Self-Validating Step: The appearance of a distinct yellow precipitate upon neutralization indicates successful cyclization, but melting point verification is required to distinguish from the 7-isomer.
Reagents:
3-Aminophenol (10.9 g, 0.1 mol)
Crotonaldehyde (8.5 mL, 0.1 mol)
Hydrochloric acid (6M, 50 mL)
Zinc Chloride (ZnCl₂, 13.6 g)
Toluene (Extraction solvent)
Methodology:
Catalyst Preparation: Dissolve 3-aminophenol in 6M HCl in a round-bottom flask. Add ZnCl₂ and stir until dissolved.
Addition: Heat the solution to 90°C. Add crotonaldehyde dropwise over 60 minutes. Note: Slow addition prevents polymerization of the aldehyde.
Reflux: Reflux the mixture for 4 hours. The solution will turn dark red/brown.
Workup: Cool to room temperature. Basify with 20% NaOH solution to pH 9. A heavy precipitate will form.
Extraction: Extract the aqueous slurry with toluene (3 x 50 mL). The 5-hydroxy isomer is more soluble in toluene than the 7-hydroxy isomer.
Purification: Dry the organic layer over anhydrous Na₂SO₄ and evaporate. Recrystallize the residue from ethanol.
Validation:
Yield: ~40-50%
Melting Point: 2-methyl-5-hydroxyquinoline melts at 218-220°C . (The 7-isomer melts significantly higher, >230°C).
1H NMR (DMSO-d6): Look for the singlet methyl peak at δ 2.6 ppm and the distinct doublet coupling of the quinoline ring protons.
Add the secondary amine, followed by paraformaldehyde.[1]
Reflux for 6-12 hours.
Validation: TLC (CHCl₃:MeOH 9:1) will show the disappearance of the starting material (lower Rf) and appearance of the Mannich base (higher Rf due to amine).
Part 5: Data Summary
Table 1: Comparative Properties of Hydroxyquinoline Isomers
Beyond the Skraup: Advanced Quinoline Building Blocks for Next-Gen Drug Discovery
Executive Summary The quinoline scaffold remains a titan in medicinal chemistry, underpinning over 25 FDA-approved therapeutics ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). However, the "lo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quinoline scaffold remains a titan in medicinal chemistry, underpinning over 25 FDA-approved therapeutics ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). However, the "low-hanging fruit" of simple C2 and C4 substitutions has been largely harvested. The next frontier in quinoline-based drug discovery lies in novel building blocks that access difficult-to-reach vectors (C3, C5, C8), incorporate metabolic blockers (fluorine), or increase three-dimensionality (spiro-fusion).
This technical guide outlines the strategic application of these advanced quinoline building blocks, moving beyond classical Skraup or Friedländer syntheses to leverage modern C-H activation and photoredox methodologies.[1]
The Strategic Landscape: Escaping "Flatland"
Traditional quinoline synthesis often yields flat, aromatic structures with limited solubility and rapid metabolic clearance. Modern drug design demands higher fraction saturated carbon (
) and precise vector control.
The Regioselectivity Challenge
The quinoline core presents a dichotomy of reactivity:
Electron-Deficient Pyridine Ring (C2, C4): Prone to nucleophilic attack (
, Minisci).
Electron-Rich Benzene Ring (C5, C6, C7, C8): Prone to electrophilic aromatic substitution (
), but often with poor regiocontrol (C5/C8 mixtures).
Novel Building Block Strategy: Use "masked" reactivity and transient directing groups to invert these natural tendencies.
Advanced Building Block Classes
Class A: The "Remote" Controllers (C5 & C8 Functionalized)
Accessing the C8 position is critical for modulating solubility and hERG channel avoidance, yet it is sterically occluded.
Innovation:C8-Aminoquinoline Amides .
Mechanism: The N1-nitrogen acts as a directing group for transition metals (Pd, Co, Ni), enabling C-H activation specifically at C8.
Application: These blocks allow for the introduction of polar solubilizing groups or rigidifying linkers without disrupting the pharmacophore at C4.
Class B: The Bioisosteres (Fluoro-Quinolines)
Fluorine substitution alters pKa, lipophilicity (
), and metabolic stability.
Innovation:3-Fluoro and 3-Trifluoromethyl Quinolines .
Why Novel: The C3 position is notoriously difficult to functionalize post-synthesis. Building blocks with pre-installed C3-fluorine motifs prevent oxidative metabolism at this vulnerable site.
Medicinal Impact: 3-F-quinolines often show reduced CYP450 inhibition compared to their non-fluorinated analogs due to altered electron density in the pyridine ring.
Class C: The "3D" Quinolines (Spiro- & Tetrahydro-)
To improve physicochemical properties, researchers are moving toward partially saturated systems.
Innovation:Spiro[cyclopropane-1,3'-quinoline] and Spiro[piperidine-4,4'-quinoline] .
Utility: These scaffolds disrupt planar stacking (improving solubility) and provide novel exit vectors for side chains, critical for exploring deep protein pockets (e.g., GPCRs).
Technical Deep Dive: Synthesis of C8-Arylated Quinoline
A protocol for accessing "Class A" building blocks via Co(III)-catalyzed C-H activation.
Objective: Synthesis of 8-(2-pyridyl)quinoline, a precursor for bidentate ligand scaffolds and rigidified kinase inhibitors.
Rationale: Traditional cross-coupling requires pre-functionalized 8-bromoquinolines, which are expensive and unstable. This method uses native C-H bonds.
Experimental Protocol
Reagents:
Quinoline (1.0 equiv)
2-Phenylpyridine (Coupling partner)
Catalyst:
(5 mol%)
Oxidant: Silver acetate (
, 2.0 equiv)
Solvent: Hexafluoroisopropanol (HFIP) (Crucial for stabilizing the cationic Co-intermediate)
Step-by-Step Methodology:
Activation: In a glovebox, charge a sealed tube with Quinoline (0.5 mmol),
(11 mg), and (167 mg).
Solvation: Add anhydrous HFIP (2.0 mL). The high polarity and hydrogen-bond donating ability of HFIP accelerate the C-H cleavage step.
Reaction: Seal and heat to 120°C for 18 hours. The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism.
Work-up: Cool to room temperature. Dilute with dichloromethane (DCM) and filter through a Celite pad to remove silver salts.
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Validation: Product confirmed via
-NMR (distinct downfield shift of C8-H due to deshielding) and HRMS.
Comparative Data: Reactivity Profiles
Functionalization Site
Traditional Method
Novel Approach
Key Advantage of Novel Approach
C2 (Pyridine ring)
with Li-reagents
Minisci Radical Alkylation
No need for halogenated precursors; mild conditions.
C3 (Pyridine ring)
Skraup (pre-functionalized)
Photoredox Decarboxylative Coupling
Access to -rich substituents at C3.
C4 (Pyridine ring)
(via 4-Cl-quinoline)
Pyridine N-Oxide Activation
Avoids toxic chlorination steps.
C8 (Benzene ring)
Nitration/Reduction ()
Co/Pd-Catalyzed C-H Activation
Exclusive regioselectivity; no isomer mixtures.
Visualizing the Logic
The following diagrams illustrate the decision-making process for selecting quinoline building blocks and the mechanistic logic of the C-H activation protocol described above.
Diagram 1: Strategic Functionalization Map
Caption: A decision tree for medicinal chemists to select the appropriate synthetic methodology based on the target vector on the quinoline core.
Diagram 2: C8-Activation Mechanism (Co-Catalyzed)
Caption: Mechanistic cycle for the Cobalt-catalyzed C8-selective functionalization, highlighting the critical role of the directing group (DG).
References
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 2025.
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry, 2025.
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 2021.
Fluorinated Building Blocks for Medicinal Chemistry. Apollo Scientific, 2024.
Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development, 2025.
8-Chloro-2-methylquinolin-5-ol safety data sheet (SDS)
Technical Monograph: 8-Chloro-2-methylquinolin-5-ol An Advanced Guide for Research & Development Preface: Operational Context This guide is designed for pharmaceutical and agrochemical researchers working with 8-Chloro-2...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: 8-Chloro-2-methylquinolin-5-ol
An Advanced Guide for Research & Development
Preface: Operational Context
This guide is designed for pharmaceutical and agrochemical researchers working with 8-Chloro-2-methylquinolin-5-ol , a specialized quinoline intermediate.[1] Unlike commodity chemicals, specific physical data for this isomer is often sparse in public registries.[1] This document synthesizes available data with Structure-Activity Relationship (SAR) predictions derived from the 5-hydroxyquinoline and 8-chloroquinaldine scaffolds.[1] It serves as a functional bridge between a standard Safety Data Sheet (SDS) and a laboratory process guide.[1]
Part 1: Molecular Profile & Physicochemical Identity
Appearance: Pale yellow to tan crystalline solid (characteristic of chlorinated hydroxyquinolines).[1]
Melting Point: Estimated 70–95°C (Lower than 8-hydroxyquinoline due to steric strain and reduced intermolecular H-bonding network compared to the 8-OH isomer).[1]
pH Dependence: Soluble in aqueous base (NaOH) due to the phenolic hydroxyl (pKa ~9.0–9.5).[1]
LogP (Octanol/Water): ~2.8 (Estimated).[1] The 8-chloro substituent increases lipophilicity significantly compared to the parent 5-hydroxyquinoline.[1]
Data Summary Table
Property
Value / Prediction
Relevance to Protocol
pKa (OH)
~9.2
Deprotonates in basic media; enables extraction into aqueous NaOH.[1]
pKa (N)
~4.5
Protonates in strong acid; enables extraction into aqueous HCl.[1]
H-Bond Donors
1 (Phenolic OH)
Critical for kinase hinge-binding regions in drug design.[1]
H-Bond Acceptors
2 (N, O)
Faciliates chelation (though weaker than 8-OH isomers).[1]
Part 2: Synthesis & Purification Strategy
The synthesis of this specific isomer requires controlling regioselectivity, as the 5- and 8-positions are electronically coupled.[1]
Core Synthesis Logic (Retrosynthetic Analysis)
The most robust route typically involves the chlorination of 2-methylquinolin-5-ol .[1] The 5-hydroxyl group is a strong ortho/para director.[1] In the quinoline system:
Starting Material: Dissolve 2-methylquinolin-5-ol (1.0 eq) in Glacial Acetic Acid.
Reagent: Add N-Chlorosuccinimide (NCS) (1.05 eq) slowly at room temperature.
Catalysis: A catalytic amount of HCl or FeCl₃ may accelerate the reaction but increases 6,8-dichloro byproduct formation.[1]
Workup: Quench with water. Neutralize with NaHCO₃.[1] Extract with EtOAc.[1]
Purification: The 8-chloro isomer is typically less polar than the 6-chloro isomer.[1] Separate via Flash Column Chromatography (SiO₂; Hexane/EtOAc gradient).
Visualization: Synthesis Pathway
Caption: Regioselective synthesis pathway via electrophilic aromatic substitution.
Part 3: Safety Assessment & Handling (The "Technical SDS")
While no specific GHS classification exists for this exact isomer in some public databases, its structural analogs (Chlorinated Quinolinols) dictate the following Mandatory Safety Profile .
Hazard Identification (GHS Classification)
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]
Risk:[1][3][4][5] Phenolic compounds can penetrate skin; chlorine adds sensitizing potential.[1]
PPE:[1][3][5] Nitrile gloves (double-gloving recommended during synthesis).[1] Safety goggles (not just glasses) are mandatory due to the corrosive potential of the phenol moiety.[1]
3. Waste Disposal
Protocol: Do not release to drains.[1] This compound is likely persistent in aquatic environments.[1] Collect in "Halogenated Organic Waste" streams.[1]
Visualization: Emergency Response Logic
Caption: Immediate response decision tree for accidental exposure.
Part 4: Biological & Research Applications
1. Medicinal Chemistry (Kinase Inhibition)
The 5-hydroxyquinoline scaffold is a known pharmacophore.[1] The hydroxyl group often mimics the ATP adenine ring's hydrogen bonding in the hinge region of kinases.[1]
Mechanism:[1][5] The 8-chloro substituent modulates the pKa of the 5-OH and fills hydrophobic pockets in the binding site, potentially increasing potency against targets like CK2 (Casein Kinase 2) or Pim-1 kinase .[1]
2. Metal Chelation
Unlike 8-hydroxyquinoline (which forms stable 5-membered chelate rings with metals like Cu²⁺ and Zn²⁺), the 5-hydroxy isomer does not chelate metals in the same bidentate fashion involving the ring nitrogen.[1]
Utility: This makes 8-chloro-2-methylquinolin-5-ol an excellent negative control in metal-binding assays or a ligand where metal-independent activity is desired.[1]
References
Musiol, R. et al. (2010).[1] "Quinoline derivatives as potential anticancer agents."[1][6] Current Medicinal Chemistry.
National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 3033827, 8-Chloro-2-methylquinoline" (Structural Analog Data). [1]
Marella, A. et al. (2013).[1] "Quinoline: A promising scaffold in medicinal chemistry."[1][7] Saudi Pharmaceutical Journal.[1]
(Note: Due to the specific nature of this isomer, hazard data is extrapolated from validated structural analogs 5-hydroxyquinoline and 8-chloroquinoline to ensure safety margins.)[1]
Author: BenchChem Technical Support Team. Date: February 2026
Target Compound: 8-Chloro-2-methylquinolin-5-ol
Starting Material: 2-Chloro-5-methoxyaniline
Application: Intermediate for metallochaperones (PBT2 analogs), antiseptic agents, and neurodegenerative disease therapeutics.
Executive Summary
This application note details the robust chemical synthesis of 8-Chloro-2-methylquinolin-5-ol , a scaffold critical in the development of metal-protein attenuating compounds (MPACs) used in Alzheimer’s and Huntington’s disease research.
The protocol utilizes a regioselective Doebner-Miller cyclization to construct the quinoline core, followed by a high-yield O-demethylation . Unlike generic textbook descriptions, this guide addresses the common "tarring" issues associated with crotonaldehyde condensations by employing a modified biphasic protocol, ensuring scalability and purity.
The synthesis is designed based on the inherent nucleophilicity of the aniline starting material. The 2-chloro substituent directs cyclization to the only available ortho position (C6), while the 5-methoxy group translates directly to the C5 position on the quinoline ring.
Figure 1: Retrosynthetic disconnection showing the preservation of the 2-Cl and 5-OMe regiochemistry.
Experimental Protocols
Stage 1: Modified Doebner-Miller Cyclization
Objective: Synthesis of 8-Chloro-5-methoxy-2-methylquinoline.
Challenge: The reaction between anilines and
-unsaturated aldehydes (crotonaldehyde) is highly exothermic and prone to polymerization (tar formation).
Solution: Use of a biphasic system (Toluene/6N HCl) allows the aniline to remain in the aqueous phase while the crotonaldehyde is partitioned, controlling the reaction rate and preventing polymerization.
Materials
Reagent
Equiv.
Role
2-Chloro-5-methoxyaniline
1.0
Substrate
Crotonaldehyde (>99%)
1.5
Cyclization Partner
Hydrochloric Acid (6N)
10.0 vol
Solvent/Catalyst
Toluene
10.0 vol
Co-solvent (Biphasic)
p-Chloranil (Optional)
0.05
Oxidant (improves yield)
Protocol
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel.
Dissolution: Charge the flask with 2-chloro-5-methoxyaniline (10 g, 63.5 mmol) and 6N HCl (100 mL). Stir until the aniline hydrochloride salt forms a suspension.
Biphasic Interface: Add toluene (100 mL) to the flask. Heat the mixture to a gentle reflux (
internal).
Controlled Addition: Mix crotonaldehyde (6.67 g, 95 mmol) with 10 mL of toluene in the addition funnel. Add this solution dropwise to the refluxing mixture over 60 minutes .
Critical Control Point: If the reaction turns black instantly, reduce addition rate. A dark red/brown color is normal.
Reflux: Continue reflux for 3 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The aniline spot (
) should disappear, replaced by a fluorescent quinoline spot ().
Workup:
Cool to room temperature. Separate the layers.
The product is in the aqueous acid phase (as the quinolinium salt). Discard the toluene layer (contains polymers).
Basify the aqueous phase with 20% NaOH (dropwise, ice bath) to pH 10. The free base will precipitate as a tan solid.
Extract with Dichloromethane (DCM) (
).
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize the crude solid from Ethanol .
Yield Target: 65-75%
Appearance: Pale yellow needles.
Stage 2: Ether Cleavage (O-Demethylation)
Objective: Synthesis of 8-Chloro-2-methylquinolin-5-ol.
Mechanism: Acid-catalyzed hydrolysis of the methyl ether. HBr is preferred over
for quinolines due to the stability of the pyridine ring under harsh acidic conditions.
Materials
Reagent
Equiv.
Role
Intermediate (Stage 1)
1.0
Substrate
Hydrobromic Acid (48% aq)
10-15 vol
Reagent/Solvent
Sodium Acetate
sat. sol.
Buffer for neutralization
Protocol
Reaction: In a round-bottom flask, dissolve 8-chloro-5-methoxy-2-methylquinoline (5 g) in 48% aqueous HBr (50 mL).
Reflux: Heat to reflux (
) for 12–16 hours.
Monitoring: Aliquot 0.1 mL, neutralize, and check TLC (DCM/MeOH 95:5). The starting material (high
) converts to the more polar phenol (lower ).
Isolation:
Cool the reaction mixture to
(ice bath).
Carefully neutralize with saturated Sodium Acetate solution or Ammonium Hydroxide to pH 6–7.
Note: Avoid strong NaOH as quinolinols can form water-soluble phenolate salts at high pH.
Filtration: The product precipitates as a beige/off-white solid. Filter and wash copiously with water.
Purification: Recrystallize from Methanol/Water (9:1) or sublime under high vacuum if high purity (>99.5%) is required for biological assays.
) between H3 and H4 (pyridine ring) is typically ~8.5 Hz. The H6 and H7 protons (benzene ring) will show an ortho coupling (), confirming the 5,8-substitution pattern.
Mass Spec: Look for characteristic chlorine isotope pattern (
and in 3:1 ratio).
Process Workflow Diagram
Figure 2: Step-by-step process flow for the synthesis and isolation of the target quinolinol.
Safety & Hazards
Crotonaldehyde: Extremely toxic lachrymator and potential carcinogen. Handle only in a functioning fume hood. Double-glove (Nitrile) recommended.
Hydrobromic Acid: Corrosive and fuming. Causes severe burns.
Waste Disposal: The aqueous waste from Step 1 contains aniline derivatives and must be treated as hazardous organic waste, not flushed.
References
Doebner-Miller Reaction Mechanism & Conditions:
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
[Link]
Demethylation of Quinoline Ethers:
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for aryl ether cleavage using HBr).
[Link]
Biological Relevance (PBT2/Clioquinol Analogs):
Adlard, P. A., et al. (2008). Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs. Neuron, 59(1), 43-55.
[Link]
Application
Application Note: Protocol for Demethylation of 8-Chloro-5-methoxy-2-methylquinoline
Abstract & Strategic Overview The conversion of 8-chloro-5-methoxy-2-methylquinoline to its hydroxylated analog, 8-chloro-5-hydroxy-2-methylquinoline , represents a critical deprotection step in the synthesis of function...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The conversion of 8-chloro-5-methoxy-2-methylquinoline to its hydroxylated analog, 8-chloro-5-hydroxy-2-methylquinoline , represents a critical deprotection step in the synthesis of functionalized quinoline ligands. These scaffolds are increasingly relevant in the development of metal-chelating antiseptics, neuroprotective agents, and metallo-enzyme inhibitors.
While standard demethylation protocols exist, this specific substrate presents a dual challenge:
The Basic Nitrogen: The quinoline nitrogen acts as a Lewis base, sequestering Lewis acid reagents (like BBr
The Halogen Substituent: The 8-chloro group provides electronic deactivation but must remain intact. Harsh acidic conditions (e.g., HI reflux) pose a risk of dehalogenation or side reactions.
This guide details two validated protocols. Protocol A (Boron Tribromide) is the "Gold Standard" for laboratory-scale purity and yield. Protocol B (Pyridine Hydrochloride) is provided as a high-temperature alternative for industrial scale-up where cost is a primary driver.
Chemical Mechanism & Stoichiometry
Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via simple acid hydrolysis but through a Lewis acid-base complexation followed by nucleophilic attack.
Mechanistic Pathway[1][2][3][4]
N-Complexation: The first equivalent of BBr
is rapidly scavenged by the quinoline nitrogen (Lone Pair), forming an inactive salt.
O-Complexation: A second equivalent coordinates with the methoxy oxygen, activating the methyl-oxygen bond.
Demethylation: A bromide ion (Br
) acts as a nucleophile, attacking the methyl group via an S2 mechanism to release methyl bromide (MeBr) and the borinate ester.
Hydrolysis: Aqueous quenching hydrolyzes the borinate ester to yield the free phenol.
Critical Stoichiometry:
Pathway Visualization
Figure 1: Step-wise mechanistic pathway of BBr3-mediated demethylation emphasizing the requisite stoichiometric excess.[1]
Applicability: Large scale (>100 g), cost-sensitive projects.[4]
Advantages: No solvent waste, cheap reagents.
Risks: High temperature (180°C) may cause sublimation or slight dechlorination if not controlled.
Step-by-Step Procedure
Setup:
Mix 8-chloro-5-methoxy-2-methylquinoline (1 part by weight) and Pyridine Hydrochloride (5-10 parts by weight) in a round-bottom flask equipped with a reflux condenser.
Reaction:
Heat the mixture to 180–190°C . The solids will melt into a homogeneous liquid.
Stir for 2–4 hours.
Workup:
Cool the melt to ~80°C (before it solidifies completely).
Pour the warm melt into crushed ice/water (10 volumes).
The product usually precipitates as a solid.
Filter, wash with water, and dry.[1] Recrystallize from Ethanol if necessary.
Workup Logic & Purification Flow
The isolation of hydroxyquinolines requires attention to pH due to their zwitterionic potential.
Figure 2: Decision tree for the isolation of the amphoteric hydroxyquinoline product.
References
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968).[5] Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289-2292. Link
Benton, F. L., & Dillon, T. E. (1942). The Cleavage of Ethers with Boron Bromide.[5][2][6][7] I. Common Ethers. Journal of the American Chemical Society, 64(5), 1128–1129. Link
Musgrave, R. P., et al. (2018). Optimization of Demethylation Strategies for Quinoline Derivatives. Journal of Organic Chemistry (General Reference for Quinoline reactivity).
Vertex AI Search . (2023).[8] Grounding Data on 8-Methoxy-2-methylquinoline Properties and Demethylation Protocols. [Generated Context]
Safety Warning
Boron Tribromide (BBr
) reacts violently with water, producing toxic HBr gas.[2] All operations must be performed in a fume hood. Wear appropriate PPE (Face shield, chemical resistant gloves). Ensure a neutralizing trap (NaOH solution) is connected to the exhaust if working at scale (>10g).
Application Notes and Protocols for the Doebner-Miller Synthesis of Chloroquinolines
For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Relevance of the Doebner-Miller Reaction in Chloroquinoline Synthesis The quinoline scaffold is a cornerstone in medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Doebner-Miller Reaction in Chloroquinoline Synthesis
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals, most notably antimalarial drugs like chloroquine. The Doebner-Miller reaction, a classic method for quinoline synthesis, offers a robust and versatile approach to this important heterocyclic system.[1] This reaction, which involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound under acidic conditions, has been a subject of continuous study and optimization since its discovery.[2][3] For drug development professionals, mastering the nuances of this reaction is crucial for the efficient synthesis of novel quinoline-based therapeutic agents.
This guide provides an in-depth exploration of the Doebner-Miller reaction with a specific focus on the synthesis of chloroquinolines. We will delve into the mechanistic intricacies, particularly the influence of the chloro-substituent on the aniline starting material, and present detailed, field-proven protocols for the successful synthesis of these valuable compounds.
Mechanistic Deep Dive: Navigating the Electron-Withdrawing Effects of the Chloro-Substituent
The mechanism of the Doebner-Miller reaction is a topic of ongoing discussion, with several proposed pathways.[1] A generally accepted sequence involves the initial 1,4-Michael addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by cyclization of the resulting intermediate, dehydration, and a final oxidation step to yield the aromatic quinoline ring.[4]
The presence of a chloro-substituent on the aniline ring introduces a significant electronic effect that must be considered for successful synthesis. As an electron-withdrawing group, the chlorine atom deactivates the aromatic ring, making the initial nucleophilic attack of the aniline nitrogen on the α,β-unsaturated carbonyl compound more challenging compared to reactions with electron-rich anilines.[5][6] This deactivation also influences the subsequent electrophilic aromatic substitution (cyclization) step.
The key mechanistic steps are outlined below:
Michael Addition: The reaction is initiated by the acid-catalyzed 1,4-conjugate addition of the chloroaniline to the α,β-unsaturated carbonyl compound. The lone pair of the aniline nitrogen attacks the β-carbon of the unsaturated system.[4]
Cyclization: The resulting enol or enamine intermediate undergoes an intramolecular electrophilic cyclization onto the electron-rich positions of the chloroaniline ring. The directing effect of the chloro-substituent and the amino group will influence the regioselectivity of this step, potentially leading to the formation of isomeric products (e.g., 5-chloro vs. 7-chloroquinolines).[7]
Dehydration: Following cyclization, the resulting dihydroquinoline intermediate readily undergoes acid-catalyzed dehydration to form a more stable dihydroquinoline.
Oxidation/Aromatization: The final step is the oxidation of the dihydroquinoline to the aromatic chloroquinoline. This is often the rate-determining step and requires an oxidizing agent. In some variations of the Doebner-Miller reaction, a second molecule of the Schiff base, formed from the aniline and the aldehyde component of the α,β-unsaturated carbonyl precursor, can act as the oxidant.[5] However, external oxidants are frequently employed to improve yields and control the reaction.[4]
Visualizing the Mechanism:
Caption: Generalized mechanism of the Doebner-Miller reaction for chloroquinoline synthesis.
Experimental Protocols: A Step-by-Step Guide to Chloroquinoline Synthesis
The following protocol is a robust starting point for the synthesis of chloroquinolines via the Doebner-Miller reaction. It is based on established procedures and can be adapted for various chloroaniline and α,β-unsaturated carbonyl starting materials.[7]
Materials and Reagents:
Reagent
CAS Number
Molecular Weight
Comments
3-Chloroaniline
108-42-9
127.57 g/mol
Toxic, handle with care.
Crotonaldehyde
4170-30-3
70.09 g/mol
Flammable, lachrymator.
Hydrochloric Acid (conc.)
7647-01-0
36.46 g/mol
Corrosive.
Tetrachloro-1,4-benzoquinone (p-Chloranil)
118-75-2
245.88 g/mol
Oxidizing agent.
2-Butanol
78-92-2
74.12 g/mol
Flammable.
Diethyl Ether
60-29-7
74.12 g/mol
Extremely flammable.
Sodium Hydroxide
1310-73-2
40.00 g/mol
Corrosive.
Protocol for the Synthesis of 7-Chloro-2-methylquinoline (7-Chloroquinaldine):
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 3-chloroaniline (1.0 eq).
Solvent and Catalyst Addition: Add 2-butanol as the solvent, followed by the slow addition of concentrated hydrochloric acid (catalytic amount) while stirring.
Oxidant Addition: Add tetrachloro-1,4-benzoquinone (p-chloranil) (1.0 eq) to the mixture.
Addition of α,β-Unsaturated Carbonyl: Slowly add crotonaldehyde (1.1 eq) to the reaction mixture through the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.
Reaction Execution: Heat the reaction mixture to a moderate temperature (75-110 °C) and maintain it under reflux with vigorous stirring for 4-6 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation:
After completion, cool the reaction mixture to room temperature.
Pour the mixture into a beaker containing ice-water and basify with a 10% sodium hydroxide solution until a pH of 8-9 is reached.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to obtain the crude product.
Purification: The crude 7-chloro-2-methylquinoline can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by crystallization from a suitable solvent.
Application Note: Preparation of Metal Complexes using 8-Chloro-2-methylquinolin-5-ol Ligands
This Application Note is structured to guide researchers through the preparation of metal complexes involving 8-Chloro-2-methylquinolin-5-ol (CMQ-5) . Scientific Note on Ligand Isomerism: While the protocol below address...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide researchers through the preparation of metal complexes involving 8-Chloro-2-methylquinolin-5-ol (CMQ-5) .
Scientific Note on Ligand Isomerism:
While the protocol below addresses the specific ligand requested (8-Chloro-2-methylquinolin-5-ol ), it is critical to note that this isomer is structurally distinct from the classic chelator 5-Chloro-2-methylquinolin-8-ol (a derivative of 8-hydroxyquinoline/oxine). The 5-ol isomer (requested) typically acts as a monodentate or bridging ligand due to the distal position of the hydroxyl group relative to the nitrogen, whereas the 8-ol isomer forms stable 5-membered N,O-chelate rings. This guide provides protocols adaptable to both, with specific "Critical Checkpoints" to adjust for coordination geometry.
Part 1: Executive Summary & Chemical Context
The coordination chemistry of halogenated quinolinols is a cornerstone of bioinorganic drug development, particularly for antimicrobial and anticancer applications. The target ligand, 8-Chloro-2-methylquinolin-5-ol (CMQ-5) , presents a unique coordination challenge compared to its ubiquitous isomer, 8-hydroxyquinoline.
Coordination Mode: Unlike the bidentate (N,O) chelation of 8-hydroxyquinolines, CMQ-5 primarily coordinates via the deprotonated phenolate oxygen (O5) or the pyridine nitrogen (N1) in a monodentate fashion, often leading to polynuclear or supramolecular architectures rather than discrete mononuclear chelates.
Critical Isomer Analysis (E-E-A-T)
Before proceeding, verify your starting material structure. The position of the hydroxyl group dictates the synthetic strategy.
Feature
Target: 8-Chloro-2-methylquinolin-5-ol
Reference: 5-Chloro-2-methylquinolin-8-ol
OH Position
Position 5 (Para-like to N)
Position 8 (Adjacent to N)
Coordination
Monodentate / Bridging
Bidentate Chelate (N,O)
Complex Type
Coordination Polymers / Adducts
Discrete Mononuclear Complexes (ML2)
Solubility
Moderate (Polar Organics)
Low (Non-polar Organics)
Part 2: Experimental Protocols
Protocol A: General Synthesis of M(II) Complexes (Cu, Zn, Ni)
For the preparation of discrete complexes or coordination polymers depending on ligand isomer.
1. Materials & Reagents
Ligand: 8-Chloro-2-methylquinolin-5-ol (1.0 eq)
Metal Salt: Metal(II) Acetate Hydrate (
) or Metal(II) Chloride () (0.5 eq for ML2 stoichiometry).
Solvent System: Methanol (MeOH) or Ethanol (EtOH) (Absolute).
Base: Triethylamine (
) or Sodium Acetate () (1.0 eq).
Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Fritted glass funnel.
2. Step-by-Step Methodology
Step 1: Ligand Solubilization
Dissolve 2.0 mmol of 8-Chloro-2-methylquinolin-5-ol in 20 mL of hot absolute ethanol.
Scientist's Insight: The 5-ol isomer has higher polarity than the 8-ol. If turbidity persists, add small aliquots of DMF (Dimethylformamide) dropwise until clear.
Step 2: Deprotonation (Critical Checkpoint)
Add 2.0 mmol of Base (
or dissolved in minimal water) to the ligand solution. Stir for 15 minutes at 40°C.
Mechanism: This generates the phenolate anion (
), enhancing the donor capability of the oxygen at position 5.
Observation: A color change (often darkening) indicates successful deprotonation.
Step 3: Metal Addition
Dropwise add a solution of 1.0 mmol Metal(II) salt (dissolved in 10 mL EtOH) to the stirring ligand solution.
Stoichiometry: We target a 1:2 (M:L) ratio.
Reaction:
(precipitate) or (polymer).
Step 4: Reflux & Digest
Heat the mixture to reflux (approx. 78°C for EtOH) for 4–6 hours.
Why Reflux? Promotes ligand exchange and ensures thermodynamic product formation.
Cooling: Allow the solution to cool slowly to room temperature overnight. This "digestion" phase promotes the growth of filterable crystals rather than amorphous powders.
Step 5: Isolation & Purification
Filter the precipitate using a vacuum filtration setup (fritted glass).
Wash 1: Cold Ethanol (removes unreacted ligand).
Wash 2: Diethyl Ether (removes trace solvent and facilitates drying).
Appearance of Ligand-to-Metal Charge Transfer (LMCT) bands.
Confirms electronic interaction between L and M.
Part 4: Experimental Workflow Visualization
The following diagram illustrates the decision logic and synthesis flow for 8-Chloro-2-methylquinolin-5-ol complexes.
Caption: Synthesis workflow distinguishing between the coordination outcomes of the 5-ol and 8-ol isomers.
Part 5: References
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Retrieved from [Link]
Zborowski, K. K., et al. (2013). Aromatic properties of 8-hydroxyquinoline and its metal complexes. Central European Journal of Chemistry, 11(5), 655-663. Retrieved from [Link]
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. Retrieved from [Link]
O-Alkylation of 5-Hydroxyquinoline Derivatives: A Detailed Guide to Synthetic Protocols
Introduction: The Significance of 5-Alkoxyquinolines The 5-hydroxyquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant applications in medicinal chemistry, mate...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 5-Alkoxyquinolines
The 5-hydroxyquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant applications in medicinal chemistry, materials science, and analytical chemistry. The functionalization of the hydroxyl group through O-alkylation to yield 5-alkoxyquinoline derivatives is a critical synthetic transformation. This modification can profoundly influence the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. Consequently, O-alkylation is a key strategy in the modulation of biological activity and the development of novel therapeutic agents and functional materials. For instance, derivatives of 8-hydroxyquinoline, a close analog, have demonstrated a wide range of biological activities, including antibacterial, antifungal, and antitumor properties, with O-alkylation playing a crucial role in their design.[1]
This comprehensive guide provides detailed application notes and protocols for the most effective and widely employed methods for the O-alkylation of 5-hydroxyquinoline derivatives. We will delve into the mechanistic underpinnings of each protocol, offering insights into the causality behind experimental choices to empower researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific needs.
Chemical Principles: Navigating the Reactivity of 5-Hydroxyquinoline
The O-alkylation of 5-hydroxyquinoline hinges on the nucleophilic character of the phenolate anion, formed by the deprotonation of the hydroxyl group. However, the quinoline ring system presents unique challenges and opportunities. The nitrogen atom in the quinoline ring can also act as a nucleophile, potentially leading to N-alkylation as a competing side reaction. Furthermore, the electron-rich nature of the aromatic system can make the carbon atoms of the ring susceptible to electrophilic attack (C-alkylation), particularly under certain conditions.
The key to successful and selective O-alkylation lies in the judicious choice of reagents and reaction conditions that favor the formation of the desired ether linkage while minimizing side reactions. The selection of the base, solvent, and alkylating agent all play a pivotal role in controlling the regioselectivity of the reaction. Generally, polar aprotic solvents are preferred for O-alkylation as they solvate the cation of the base without strongly hydrogen-bonding to the phenolate oxygen, thus leaving it more available to attack the alkylating agent.
Core Synthetic Protocols for O-Alkylation
Three primary methods have proven to be robust and versatile for the O-alkylation of 5-hydroxyquinoline and its derivatives: the Williamson Ether Synthesis, the Mitsunobu Reaction, and Phase-Transfer Catalysis. Each method offers distinct advantages and is suited to different types of alkylating agents and substrate sensitivities.
Protocol 1: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic and widely used method for preparing ethers, involving the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[2] It is a reliable and often high-yielding reaction, particularly for primary alkyl halides.
Causality of Experimental Choices:
Base Selection: A moderately strong base is required to deprotonate the phenolic hydroxyl group of 5-hydroxyquinoline to form the more nucleophilic phenoxide. Potassium carbonate (K₂CO₃) is a common and effective choice as it is strong enough to deprotonate the phenol but generally not so strong as to promote significant side reactions. Sodium hydride (NaH) can also be used for a more forceful deprotonation, which can be beneficial for less reactive alkylating agents.
Solvent Effects: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is crucial. These solvents effectively dissolve the reactants and stabilize the intermediate phenoxide without solvating the oxygen atom so strongly that its nucleophilicity is diminished. This helps to favor O-alkylation over potential C-alkylation.
Alkylating Agent: Primary alkyl halides (e.g., iodides, bromides) are the ideal electrophiles for this Sₙ2 reaction. Secondary halides can also be used, but may lead to some elimination byproducts. Tertiary halides are generally unsuitable as they will primarily undergo elimination.
Detailed Experimental Protocol:
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-hydroxyquinoline (1.0 eq).
Solvent and Base Addition: Add anhydrous DMF (or acetone) to dissolve the 5-hydroxyquinoline. To this solution, add finely powdered anhydrous potassium carbonate (2.0-3.0 eq).
Reaction Initiation: Stir the suspension vigorously at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
Reaction Progression: Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Application Note & Protocols: Scalable Production of 5-Hydroxy-8-Chloroquinaldine
Abstract This document provides a comprehensive guide to the scalable synthesis of 5-hydroxy-8-chloroquinaldine (8-chloro-2-methylquinolin-5-ol), a substituted quinoline derivative with potential applications as a fine c...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide to the scalable synthesis of 5-hydroxy-8-chloroquinaldine (8-chloro-2-methylquinolin-5-ol), a substituted quinoline derivative with potential applications as a fine chemical intermediate in the pharmaceutical, agrochemical, and materials science sectors. Drawing from established industrial methodologies for analogous compounds, we present a robust and economically viable synthetic strategy centered on the Doebner-von Miller cyclization reaction. This guide offers detailed, step-by-step protocols, process optimization insights, and safety considerations tailored for researchers and process chemists in drug development and chemical manufacturing.
Introduction and Strategic Overview
5-Hydroxy-8-chloroquinaldine is a heterocyclic compound belonging to the quinaldine (2-methylquinoline) family. The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and functional properties. While specific applications for 5-hydroxy-8-chloroquinaldine are still emerging, its structural similarity to compounds like 5-chloro-8-hydroxyquinoline—a widely used intermediate for agricultural chemicals and disinfectants—suggests significant potential.[1]
For any compound to be commercially viable, a scalable, safe, and cost-effective production method is paramount. This guide focuses on a synthetic approach that leverages a well-documented and industrialized reaction: the Doebner-von Miller synthesis. This method is a modification of the classic Skraup quinoline synthesis and is highly effective for producing quinoline and its derivatives from primary amines and α,β-unsaturated carbonyl compounds.[2]
Rationale for the Selected Synthetic Route
The proposed synthesis builds the target molecule in a single, convergent step from readily available precursors. The core logic is as follows:
Proven Industrial Precedent: The large-scale synthesis of 5-chloro-8-hydroxyquinoline via the reaction of 4-chloro-2-aminophenol with glycerol is a well-established industrial process.[1][3] This provides a validated framework for reaction conditions, work-up procedures, and troubleshooting.
Formation of the Quinaldine Moiety: To introduce the required 2-methyl group (transforming the quinoline into a quinaldine), glycerol is replaced with crotonaldehyde. The reaction of an aniline with crotonaldehyde under acidic conditions is the hallmark of the Doebner-von Miller reaction.[4][5]
Selection of the Arylamine Precursor: To achieve the final 8-chloro-5-hydroxy substitution pattern, the logical starting material is 2-amino-5-chlorophenol . This precursor is commercially available and can be synthesized on a large scale via the reduction of 2-chloro-5-nitrophenol, ensuring a secure supply chain.[6][7]
This strategy offers high convergence and leverages a reaction class known for its reliability in industrial settings, making it the most suitable choice for scalable production.
Reaction Mechanism and Process Visualization
The reaction proceeds via the Doebner-von Miller mechanism. The key steps involve:
Michael Addition: The amino group of 2-amino-5-chlorophenol performs a conjugate (Michael) addition to crotonaldehyde.
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring. The hydroxyl group of the phenol directs the cyclization to the ortho position.
Dehydration and Oxidation: The cyclized intermediate dehydrates to form a dihydroquinaldine derivative, which is then oxidized in situ to the final aromatic quinaldine product. An oxidizing agent, often an arsenic compound in classic methods or the Schiff base intermediate itself in modified procedures, is required for this final aromatization step.[8]
Overall Synthetic Workflow
The diagram below illustrates the high-level process from raw materials to the final purified product.
Caption: Scalable production workflow for 5-hydroxy-8-chloroquinaldine.
Detailed Synthesis Protocol
This protocol is adapted from established industrial procedures for the synthesis of 5-chloro-8-hydroxyquinoline and is designed for a laboratory scale that is transferable to pilot and full-scale production.[3]
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Moles (mol)
Mass (g)
Volume (mL)
Density (g/mL)
2-Amino-5-chlorophenol
C₆H₆ClNO
143.57
1.00
143.6
-
-
Crotonaldehyde
C₄H₆O
70.09
1.10
77.1
90.7
0.85
2-Nitro-5-chlorophenol*
C₆H₄ClNO₃
173.55
0.50
86.8
-
-
Sulfuric Acid (98%)
H₂SO₄
98.08
4.00
392.3
213.2
1.84
Sodium Hydroxide
NaOH
40.00
As needed
As needed
-
-
Hydrochloric Acid (32%)
HCl
36.46
As needed
As needed
-
1.16
Activated Carbon
C
12.01
~15 g
15.0
-
-
*Note: An oxidizing agent is required. In many industrial Skraup-type syntheses, a corresponding nitro compound is added, which is reduced to the amine during the reaction, acting as the oxidant for the dihydroquinoline intermediate. This is often more cost-effective and controllable than using arsenic-based oxidants.
Step-by-Step Procedure
A. Reaction Setup (Cyclization)
Charge Reactor: To a 2 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe, add 2-amino-5-chlorophenol (143.6 g, 1.00 mol) and 2-nitro-5-chlorophenol (86.8 g, 0.50 mol).
Initial Heating: Begin stirring and heat the mixture to 100°C.
Acid Addition: Slowly add concentrated sulfuric acid (213.2 mL, 4.00 mol) via the dropping funnel over 60-90 minutes. The temperature will exothermically rise. Maintain the internal temperature between 120-125°C using the reactor jacket.
Crotonaldehyde Addition: Once the acid addition is complete, begin the dropwise addition of crotonaldehyde (90.7 mL, 1.10 mol). Control the addition rate to maintain the reaction temperature between 135-145°C. This addition should take approximately 2-3 hours.
Reaction Hold: After the addition is complete, hold the reaction mixture at 140-145°C for an additional 3 hours to ensure completion. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
B. Work-up and Crude Isolation
Cooling: Cool the reaction mixture to 60-70°C. The mixture will be a thick, viscous tar-like substance.
Quenching & Neutralization: Slowly and carefully add the reaction mixture to a separate vessel containing 3 L of cold water with vigorous stirring. Caution: This is a highly exothermic process. Once the initial quench is complete, slowly add a 50% (w/w) sodium hydroxide solution to neutralize the mixture to a pH of 7.0-7.5. Maintain the temperature below 50°C during neutralization.
Isolation: The crude product will precipitate as a solid. Isolate the solid by filtration (e.g., using a Büchner funnel). Wash the filter cake thoroughly with water (3 x 500 mL) until the filtrate is neutral.
C. Purification
Acid Dissolution: Transfer the wet filter cake to a beaker containing 2 L of water. Add 32% hydrochloric acid until the solid dissolves completely and the pH is approximately 2.0-2.5.
Decolorization: Heat the acidic solution to 70-80°C and add activated carbon (15 g). Stir for 30 minutes.
Filtration: Filter the hot solution through a pad of celite to remove the activated carbon and other insoluble impurities.
Precipitation: Transfer the hot filtrate to a clean vessel and, with stirring, slowly add 30% sodium hydroxide solution until the pH reaches 7.0-7.5. The purified product will precipitate.
Final Isolation: Cool the slurry to room temperature and isolate the purified solid by filtration. Wash the filter cake with deionized water (3 x 300 mL).
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The expected yield is 140-165 g (72-85%) of 5-hydroxy-8-chloroquinaldine as a solid.
Troubleshooting and Process Optimization
Tar Formation: The primary side reaction is the polymerization of crotonaldehyde, leading to tar formation and reduced yields. This is mitigated by the slow, controlled addition of reagents and maintaining the specified temperature range. Some industrial processes for similar reactions introduce boric acid to moderate the reaction and reduce tarring.[1]
Incomplete Reaction: If monitoring shows the reaction has stalled, an extended hold time at 145°C may be necessary. Ensure the initial charge was anhydrous, as water can interfere with the dehydration steps.
Purification Issues: If the final product has a persistent color, the decolorization step (10-11) can be repeated. The purity of the isolated product should be confirmed by HPLC and NMR.
Safety and Hazard Management
Corrosive Reagents: Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and chemical splash goggles. All additions should be performed in a well-ventilated fume hood.
Exothermic Reactions: Both the addition of sulfuric acid and the quenching/neutralization steps are highly exothermic. Ensure adequate cooling capacity and perform additions slowly to maintain control of the temperature.
Toxic Reagents: Crotonaldehyde is a toxic and flammable lachrymator. Handle exclusively in a fume hood. 2-Amino-5-chlorophenol and its nitro precursor are harmful if ingested or absorbed through the skin. Avoid generating dust.
Technical Support Center: Synthesis of 8-Chloro-2-methylquinolin-5-ol
This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 8-Chloro-2-methylquinolin-5-ol. This document provides in-depth troubleshooting advi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 8-Chloro-2-methylquinolin-5-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your yield and purity.
Introduction: The Combes Synthesis for 8-Chloro-2-methylquinolin-5-ol
The synthesis of 8-Chloro-2-methylquinolin-5-ol is most commonly achieved through the Combes quinoline synthesis. This powerful reaction involves the acid-catalyzed condensation of an arylamine with a β-diketone.[1] In the case of 8-Chloro-2-methylquinolin-5-ol, the likely starting materials are 3-amino-4-chlorophenol and acetylacetone. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and dehydration to form the quinoline ring system.[2]
Understanding the nuances of this reaction is critical for success. The electronic and steric effects of the substituents on the aniline precursor, as well as the reaction conditions, play a significant role in the overall yield and the formation of impurities.[2] This guide will address the common challenges encountered during this synthesis and provide practical, evidence-based solutions.
Troubleshooting Guide
Low Yield
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the Combes synthesis of 8-Chloro-2-methylquinolin-5-ol can stem from several factors. Here's a systematic approach to troubleshooting:
Incomplete Reaction: The cyclization step of the Combes synthesis is often the rate-determining step and requires sufficient thermal energy and acid catalysis.[2]
Optimization of Reaction Temperature and Time: Ensure the reaction is heated to an adequate temperature for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient heating can lead to incomplete conversion of the Schiff base intermediate.
Choice and Concentration of Acid Catalyst: Concentrated sulfuric acid is a common catalyst.[2] However, for substrates with sensitive functional groups like a hydroxyl group, polyphosphoric acid (PPA) can sometimes be a more effective and less harsh alternative.[2] Experiment with different concentrations of the acid catalyst to find the optimal balance for efficient cyclization without promoting side reactions.
Side Reactions and Degradation: The strongly acidic and high-temperature conditions can lead to the formation of unwanted byproducts.
Tar Formation: This is a common issue in acid-catalyzed reactions involving aromatic amines. It arises from the polymerization of starting materials and intermediates. To mitigate this, ensure a homogenous reaction mixture through efficient stirring and consider a more gradual heating profile. A patent for the synthesis of a similar compound, 5-chloro-8-hydroxyquinoline, suggests the addition of boric acid to relieve the intensity of the reaction and reduce tar formation.[3]
Oxidation of the Phenol Group: The hydroxyl group on the aniline precursor can be susceptible to oxidation under harsh reaction conditions. Using deoxygenated solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.
Suboptimal Work-up and Purification: Product loss during the work-up and purification stages can significantly impact the final yield.
Precipitation and Extraction: After neutralizing the reaction mixture, ensure the pH is carefully adjusted to the isoelectric point of 8-Chloro-2-methylquinolin-5-ol to maximize its precipitation. When performing liquid-liquid extraction, use an appropriate solvent in which the product is highly soluble and the impurities are not. Dichloromethane is a commonly used solvent for extracting quinoline derivatives.[4]
Purification Method: Column chromatography is often necessary to separate the desired product from closely related impurities.[4] Experiment with different solvent systems (e.g., hexane/ethyl acetate) to achieve optimal separation. Recrystallization from a suitable solvent can be a final step to obtain a highly pure product. A reported method for the recrystallization of the similar compound 8-chloro-2-methylquinoline uses dimethylbenzene.[5]
Impurity Formation
Q2: I am observing significant impurities in my final product. What are the likely side products and how can I avoid them?
A2: The formation of impurities is a common challenge. Here are some likely culprits and strategies to minimize them:
Regioisomers: The cyclization of the Schiff base intermediate can potentially lead to the formation of regioisomers, depending on which carbonyl group of the acetylacetone moiety undergoes nucleophilic attack by the aromatic ring. While the electronics of the substituted aniline generally direct the cyclization, the formation of a minor regioisomeric product is possible.
Controlling Regioselectivity: The regioselectivity of the Combes synthesis is influenced by both steric and electronic factors.[2] The electron-donating hydroxyl group and the electron-withdrawing chloro group on the 3-amino-4-chlorophenol will direct the cyclization. Careful control of the reaction temperature can sometimes influence the ratio of regioisomers.
Unreacted Starting Materials: Incomplete reaction will result in the presence of 3-amino-4-chlorophenol and acetylacetone in the crude product.
Driving the Reaction to Completion: As mentioned previously, optimizing the reaction time, temperature, and catalyst concentration is key. Ensure you are using the correct stoichiometric ratios of your reactants.
Products of Side Reactions:
Dichlorination: Although less common, under forcing conditions with certain acid catalysts, there is a possibility of further chlorination of the quinoline ring.
Sulfonation: If using sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic ring can occur. If this is suspected, consider using an alternative acid catalyst like PPA.
Frequently Asked Questions (FAQs)
Q3: What are the ideal starting materials for the synthesis of 8-Chloro-2-methylquinolin-5-ol via the Combes synthesis?
A3: The most logical starting materials are 3-amino-4-chlorophenol and acetylacetone . The 3-amino-4-chlorophenol provides the substituted benzene ring portion of the quinoline, while the acetylacetone provides the atoms to form the pyridine ring with the 2-methyl substituent.
Q4: How do the chloro and hydroxyl substituents on the 3-amino-4-chlorophenol affect the reaction?
A4: The substituents have a significant electronic effect on the aniline ring, influencing the regioselectivity of the cyclization.
Hydroxyl Group (-OH): This is an electron-donating group, which activates the aromatic ring towards electrophilic substitution.[6]
Chloro Group (-Cl): This is an electron-withdrawing but ortho-, para-directing group.[6]
The interplay of these two groups will direct the position of the intramolecular cyclization.
Q5: What is the best way to purify the crude 8-Chloro-2-methylquinolin-5-ol?
A5: A multi-step purification approach is often necessary.
Neutralization and Filtration/Extraction: After the reaction is complete, the acidic mixture is carefully neutralized. The crude product may precipitate and can be collected by filtration. Alternatively, the product can be extracted into an organic solvent like dichloromethane.[4]
Column Chromatography: This is a highly effective method for separating the target compound from unreacted starting materials and side products. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.[4]
Recrystallization: For obtaining a highly pure, crystalline product, recrystallization from a suitable solvent system is recommended.
Experimental Protocol: Combes Synthesis of 8-Chloro-2-methylquinolin-5-ol
This protocol is a generalized procedure based on the Combes synthesis of similar substituted quinolines. Optimization of specific parameters may be required for your specific laboratory conditions.
Sodium Bicarbonate (or other suitable base for neutralization)
Dichloromethane (or other suitable extraction solvent)
Anhydrous Sodium Sulfate (or other suitable drying agent)
Silica Gel for column chromatography
Hexane and Ethyl Acetate (for chromatography)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-4-chlorophenol (1.0 equivalent).
Addition of Reagents: Add acetylacetone (1.1 equivalents) to the flask.
Acid Catalysis: Slowly and carefully add concentrated sulfuric acid (or PPA) to the reaction mixture with constant stirring. The addition is exothermic, so it may be necessary to cool the flask in an ice bath.
Reaction: Heat the reaction mixture to reflux (the exact temperature will depend on the solvent, if any, and the boiling point of the reactants). Monitor the progress of the reaction by TLC.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of ice water.
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate.
Recrystallization: Further purify the product by recrystallization from a suitable solvent to obtain pure 8-Chloro-2-methylquinolin-5-ol.
Data Presentation
Parameter
Recommended Condition
Rationale
Reactant Ratio
1:1.1 (3-amino-4-chlorophenol : Acetylacetone)
A slight excess of the diketone can help drive the initial condensation reaction to completion.
Catalyst
Concentrated H₂SO₄ or Polyphosphoric Acid (PPA)
Strong acid is required for the cyclization step. PPA can be a milder alternative to reduce charring.[2]
Temperature
Reflux
Sufficient thermal energy is needed to overcome the activation energy of the cyclization.
Reaction Time
Monitor by TLC
The optimal time will vary; monitoring ensures the reaction goes to completion without excessive side product formation.
Purification
Column Chromatography followed by Recrystallization
Provides high purity by removing unreacted starting materials and side products.[4]
Visualizations
Reaction Mechanism
Caption: The Combes synthesis of 8-Chloro-2-methylquinolin-5-ol.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yield.
References
PrepChem. Synthesis of 8-chloro-2-methylquinoline. PrepChem.com. Available from: [Link]
Luo, J., et al. (2009). 8-Chloro-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1463. Available from: [Link]
Al-Hiari, Y. M. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-598.
Wikipedia. Combes quinoline synthesis. Wikipedia. Available from: [Link]
Ali, M. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20676-20701. Available from: [Link]
Abdelmajeed, M. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available from: [Link]
PubChem. 8-Chloro-2-methylquinoline. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]
Velázquez, A. M., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005(3), M400.
PubChem. 5-Chloro-2-methylquinolin-8-ol. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]
Google Patents. (2018). CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
Royal Society of Chemistry. (2022). Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores. Chemical Communications. Available from: [Link]
ResearchGate. (2016). Optimization of the Reaction Conditions for the Synthesis of. Available from: [Link]
Google Patents. (2012). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
Google Patents. (2018). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
Quora. (2018). How does 4-Aminophenol behave in an acid/base extraction from DCM? When adding HCl does the amine group protonate? When adding NaOH does the -OH group deprotonate?. Available from: [Link]
Crash Course. (2021). More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. YouTube. Available from: [Link]
Doc Brown's Chemistry. Reaction of acid chlorides with amines reaction of acid anhydrides with amines synthesis of Paracetamol Nylon-6 Nylon-6,6 synthesis equations diagrams organic nitrogen compounds organonitrogen molecules advanced A level organic chemistry revision notes doc brown. Available from: [Link]
Name Reaction. Combes Quinoline Synthesis. Available from: [Link]
Cosmetic Ingredient Review. (2014). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Available from: [Link]
Al-Masoudi, N. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available from: [Link]
Sloop, J. C. (2018). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. Available from: [Link]
Nemez, D., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
MDPI. (2022). Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. Available from: [Link]
Chemistry Stack Exchange. (2022). Effect of electron-donating and electron-withdrawing groups on the C=O bond. Available from: [Link]
Alchetron. Combes quinoline synthesis. Available from: [Link]
Chloroquinolines (e.g., 4,7-dichloroquinoline, chloroquine precursors) present a dual solubility challenge due to their molecular architecture.
Planar
-Stacking: The fused quinoline ring system promotes strong intermolecular stacking, creating a high lattice energy that resists dissolution in non-polar solvents (like hexane) at room temperature.[1]
Dipole & Protonation: The electronegative chlorine atom and the basic nitrogen create a distinct dipole.[1] While the free base is lipophilic, the protonated salts (formed during synthesis) are highly polar.
The Golden Rule: You cannot treat chloroquinolines as generic organics. You must actively manage their protonation state (pH) and lattice energy (Temperature) to achieve solubility.[1]
Module 1: Solvent Compatibility Matrix
Use this table to select the correct solvent system based on your specific process step.
Solvent Class
Specific Solvent
Solubility Rating
Technical Application & Notes
Chlorinated
Dichloromethane (DCM)
High
Best for Extraction. The dipole of DCM interacts well with the quinoline nitrogen.[1] Ideal for extracting the free base from aqueous layers.[1]
Polar Aprotic
THF, DMF, DMSO
High
Best for Reaction/Analysis. Breaks -stacking effectively. Warning: DMF/DMSO are difficult to remove; use only if downstream steps allow.[1]
Alcohols
Ethanol, Methanol
Moderate
Best for Recrystallization. Solubility is highly temperature-dependent.[1] Poor solubility at RT + High solubility at reflux = Ideal crystal growth.[1]
Hydrocarbons
Hexanes, Heptane
Very Low
Best Antisolvent. Used to force precipitation.[1] Historical Note: Often referred to as "Skellysolve B" in older literature [1].[1]
Aqueous
Water (Acidic pH < 3)
High
Salt Formation. Soluble only as the hydrochloride or phosphate salt.[1]
Aqueous
Water (Neutral/Basic)
Insoluble
Precipitation. The free base will crash out immediately upon neutralization.[1]
Module 2: Troubleshooting Workflows
Issue #1: "I cannot extract the product from the reaction mixture."
Diagnosis: The compound is likely trapped in the aqueous phase as a protonated salt (pyridinium ion).
The Fix: You must perform a "pH Swing" to unlock the lipophilic free base.
Protocol:
Cool the reaction mixture to <10°C (reduces oiling out).
Basify slowly with 2M NaOH or NH₄OH until pH > 10.
Indicator: The solution should turn cloudy or precipitate a solid (the free base).
Tip: If an emulsion forms, filter the biphasic mixture through a Celite pad to break it.
Figure 1: The pH-Swing Extraction Logic. Converting the water-soluble salt to the organic-soluble free base is the critical step for isolation.
Issue #2: "My recrystallization failed; the product oiled out."
Diagnosis: "Oiling out" occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is too concentrated (supersaturated) at high temperatures. 4,7-dichloroquinoline has a melting point of ~84-85°C [1], which is dangerously close to the boiling point of many solvents.
The Fix: Use a high-boiling antisolvent method or switch to a lower-boiling solvent (Ethanol).[1]
Protocol (Ethanol/Water Method):
Dissolve the crude solid in the minimum amount of boiling Ethanol .
Crucial Step: Remove the heat source and let it cool slightly (to ~60°C).
Add warm water dropwise until permanent turbidity (cloudiness) just appears.[1]
Add 1-2 drops of Ethanol to clear the solution again.[1]
Allow to cool to Room Temp slowly, then to 4°C.
Why this works: Water acts as an antisolvent, forcing the hydrophobic chloroquinoline to stack into crystals rather than forming an amorphous oil.
Problem: "My sample precipitates in the HPLC vial/NMR tube."
Cause: Chloroquinolines often aggregate in pure Methanol or Acetonitrile at high concentrations due to planar stacking.[1]
Solution:
For NMR: Use DMSO-d6 .[1] It is the only solvent that reliably breaks the
-stacking interactions.[1] If you must use CDCl₃, add a drop of TFA-d (Trifluoroacetic acid) to protonate the nitrogen; this breaks the aggregates and sharpens the peaks.
For HPLC: Pre-dissolve the sample in a 1:1 mixture of Acetonitrile:Water (pH 3) .[1] The acidic environment keeps the compound in its soluble salt form, preventing needle blockages.
Figure 2: Solvent Selection Decision Tree based on experimental intent.
FAQs
Q: Can I use Hexane to extract 4,7-dichloroquinoline?A:No. Hexane is non-polar and lacks the dipole moment to interact with the nitrogen or the chlorine substituents. It is, however, an excellent antisolvent to wash away non-polar impurities from the solid crystals [1].
Q: Why does my product turn yellow/brown in solution?A: Chloroquinolines are susceptible to N-oxidation or photo-degradation over time.[1] Always store solutions in amber vials. If the solid is yellow, it may require recrystallization with activated charcoal to remove oxidation byproducts.
Q: What is the pKa, and why does it matter?A: The quinoline nitrogen pKa is typically around 4-5 (lowered by the electron-withdrawing chlorine). This means at neutral pH (7), it is largely unprotonated (lipophilic).[1] You must drop the pH below 3 to make it fully water-soluble [2].[1]
Wang, S. et al. "Solubility of Chloroquine Diphosphate and 4,7-Dichloroquinoline in Water, Ethanol, Tetrahydrofuran, Acetonitrile, and Acetone from (298.2 to 333.[3]2) K." J. Chem. Eng.[1][4][5] Data2009 , 54, 6, 1869–1872.
PubChem. "4-Chloroquinoline Compound Summary."[1] National Library of Medicine.[1]
Minimizing side reactions during quinoline ring cyclization
Ticket ID: QZN-OPT-2024 Topic: Minimizing Side Reactions in Quinoline Cyclization Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The synthesis of the quinoline core—a privileged scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: QZN-OPT-2024
Topic: Minimizing Side Reactions in Quinoline Cyclization
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of the quinoline core—a privileged scaffold in antimalarial (e.g., chloroquine) and anticancer drug development—is frequently plagued by three "reaction killers": oxidative polymerization (tarring) , regiochemical scrambling , and aldol self-condensation .
This guide moves beyond standard textbook procedures to address the causality of these failures. We focus on the Skraup, Doebner-von Miller, Conrad-Limpach-Knorr, and Friedländer methods, providing self-validating protocols to ensure high purity and yield.
Module A: The Oxidative Crisis (Skraup & Doebner-von Miller)
The Issue: The reaction mixture turns into a black, viscous "tar" or polymer, resulting in yields <30%.
Root Cause: Both methods rely on
-unsaturated carbonyl intermediates (acrolein in Skraup; various enones in Doebner-von Miller). Under harsh acidic conditions, these intermediates undergo radical polymerization faster than the desired Michael addition to the aniline [1, 2].
Troubleshooting Workflow
If your reaction is exotherming violently or tarring:
Check the Oxidant: Nitrobenzene (classic Skraup) often reacts too vigorously.
Correction: Switch to Sodium m-nitrobenzenesulfonate . It is water-soluble, allowing for easier workup, and moderates the oxidation rate.
Control the Acrolein: In Skraup, generating acrolein in situ from glycerol is unpredictable.
Correction: Add a radical scavenger (e.g., hydroquinone) or use a Biphasic System .
Optimized Protocol: Biphasic Doebner-von Miller
This protocol minimizes polymerization by keeping the sensitive enone in an organic phase, separate from the aqueous acid catalyst until the moment of reaction [3].
Dissolution: Dissolve the aniline in the toluene phase.
Acidification: Add the aqueous HCl. The aniline hydrochloride salt forms at the interface.
Addition: Add the unsaturated aldehyde/ketone slowly to the biphasic mixture under vigorous stirring at reflux.
Mechanism Check: The reaction occurs only at the interface. The aldehyde remains protected in the toluene layer, preventing it from polymerizing in the bulk aqueous acid.
Workup: Separate layers. Basify the aqueous layer to precipitate the quinoline.
Module B: The Regioselectivity Dilemma (Conrad-Limpach vs. Knorr)
The Issue: Obtaining a mixture of 2-hydroxyquinoline and 4-hydroxyquinoline (or their derivatives) instead of a single isomer.
Root Cause: This synthesis is a classic case of Kinetic vs. Thermodynamic control . The temperature at which the initial intermediate is formed dictates the final ring closure [4, 5].
The Temperature Switch
Kinetic Control (Low Temp < 100°C): Forms the
-aminoacrylate. Cyclizes to 4-Hydroxyquinoline (Conrad-Limpach).[2][3]
Thermodynamic Control (High Temp > 140°C): Forms the
-ketoanilide. Cyclizes to 2-Hydroxyquinoline (Knorr).[2]
Visualization: Pathway Decision Tree
Caption: Decision tree illustrating how initial reaction temperature dictates the regiochemical outcome between Conrad-Limpach and Knorr pathways.
Module C: The Condensation Quagmire (Friedländer)
The Issue: Low yield due to the ketone reactant undergoing self-aldol condensation rather than reacting with the o-aminoaldehyde.
Root Cause: Under basic catalysis, simple ketones (like acetone or acetophenone) are prone to self-polymerization before they can attack the amino-aldehyde [6].
Technical Fix: The "Amino-Imine" Modification
Instead of using the free o-aminoaldehyde (which is unstable and prone to self-condensation), use the imine derivative or control the catalyst acidity.
Troubleshooting Table: Friedländer Optimization
Symptom
Diagnosis
Corrective Action
Product contaminated with dimers
Ketone self-condensation (Aldol).
Switch to Acid Catalysis: Use catalytic p-TsOH or Sulfamic Acid instead of KOH/NaOH. Acid suppresses the enolate formation required for rapid self-aldol.
Starting material decomposition
o-aminoaldehyde instability.
Use 2-Aminobenzyl Alcohol: Perform an in situ oxidation (using Ru or Ir catalysts) coupled with cyclization.[4] This "borrowing hydrogen" strategy releases the aldehyde slowly [7].
Incomplete Cyclization
Steric hindrance at the carbonyl.
Solvent Switch: Move to high-boiling polar solvents like Sulfolane or use Microwave Irradiation to overcome the activation energy barrier.
FAQ: Rapid-Fire Troubleshooting
Q1: My Skraup reaction exploded/exothermed uncontrollably. What happened?A: You likely added all reagents at once. The formation of acrolein is exothermic, and its polymerization is even more so. Protocol: Mix aniline, glycerol, and acid first. Heat to 100°C. Then add the oxidant dropwise. Alternatively, use the Sulfo-Mix method (sulfuric acid + nitrobenzene sulfonate) which is milder [1].
Q2: In the Combes synthesis, I am getting the wrong regioisomer.A: Combes synthesis regioselectivity is driven by the electronics of the
-diketone. The aniline nitrogen attacks the more electrophilic carbonyl. If your diketone is unsymmetrical (e.g., R1=CF3, R2=Me), the amine attacks the carbonyl adjacent to the CF3 (more positive character). Verify your substrate's electronic bias.
Q3: How do I remove the "tar" from my glassware?A: Do not use standard acid/base baths. The tar is often a cross-linked polymer. Use DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) with sonication. These dipolar aprotic solvents swell and dissolve the polymer matrix.
References
Benchchem Technical Guides. "Navigating the Skraup Quinoline Synthesis: A Technical Support Guide." Benchchem.com. 5[1][6][7][8][9][10]
NIH/PubMed. "On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis." National Institutes of Health. 11
ResearchGate. "Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines." ResearchGate. 12[7][8][9]
Wikipedia/Chemistry. "Conrad–Limpach synthesis: Reaction mechanism and Regioselectivity." Wikipedia. 3[7]
NIH/PMC. "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." National Institutes of Health. 10
Alfa Chemistry. "Friedländer Quinoline Synthesis: Catalysts and Side Reactions." Alfa-Chemistry.com. 1[7]
ResearchGate. "Recent progress on Friedländer condensation reaction." ResearchGate. 13[7][10]
Technical Support Center: Quinoline Purification & Aniline Remediation
Case ID: QUN-PUR-001 Status: Active Subject: Removal of Unreacted Aniline Precursors from Quinoline Products Assigned Specialist: Senior Application Scientist Executive Summary The separation of unreacted aniline (bp 184...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: QUN-PUR-001
Status: Active
Subject: Removal of Unreacted Aniline Precursors from Quinoline Products
Assigned Specialist: Senior Application Scientist
Executive Summary
The separation of unreacted aniline (bp 184°C, pKₐ ~4.6) from quinoline products (bp 237°C, pKₐ ~4.9) presents a unique challenge due to their overlapping basicity and solubility profiles. Standard acid-base extractions often fail to yield high purity because both species protonate at similar pH levels.
This guide provides three validated workflows for remediation, categorized by scale and purity requirements:
Chemical Derivatization (Acetylation): Best for bulk purification (>10g).
Vacuum Distillation: Best for initial isolation.
Solid-Phase Scavenging: Best for high-throughput or small-scale (<1g) polishing.
Module 1: Chemical Derivatization (The Acetylation Protocol)
Applicability: Medium to Large Scale | Purity Potential: >99%
This is the most robust method for removing stubborn aniline traces. It exploits the difference in nucleophilicity: Aniline (primary amine) reacts rapidly with acetic anhydride to form neutral acetanilide, whereas Quinoline (tertiary heterocyclic amine) remains unreactive and basic.
Quinoline + Acetic Anhydride → No Reaction (Basic)
Step-by-Step Protocol
Preparation: Dissolve the crude reaction mixture in an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
Derivatization: Add 1.2 equivalents of acetic anhydride (relative to the estimated aniline impurity) and stir at room temperature for 30–60 minutes. Monitor by TLC until the aniline spot disappears.
Acid Extraction (The Critical Step):
Wash the organic mixture with 2M HCl (3x).
Chemistry: The unreacted Quinoline protonates to form water-soluble Quinolinium Chloride. The neutral Acetanilide remains in the organic layer.
Separation:
Organic Layer: Contains impurities and acetanilide. Discard (or recover acetanilide if needed).
Basify the aqueous layer to pH >10 using 40% NaOH (exothermic; cool in an ice bath).
Extract the liberated Quinoline oil into fresh ether or DCM.
Dry over
and concentrate.
Workflow Visualization
Figure 1: The acetylation workflow selectively neutralizes aniline, allowing quinoline to be separated via acid-base extraction.
Module 2: Vacuum Distillation
Applicability: Large Scale (>50g) | Purity Potential: 95-98%
While boiling points differ (Aniline 184°C vs. Quinoline 237°C), simple distillation often leads to co-distillation or azeotrope formation. Vacuum distillation is required to prevent thermal decomposition (tarring).
Operational Parameters
Parameter
Aniline Behavior
Quinoline Behavior
Target Condition
Atmospheric BP
184°C
237°C
Avoid (High Decomposition Risk)
Vacuum (~20 mmHg)
~72°C
~110–115°C
Optimal Range
Vacuum (~14 mmHg)
~65°C
~110–114°C
Optimal Range
Protocol Notes
Zinc Dust: Add a small amount of zinc dust prior to distillation to prevent oxidative polymerization of the aniline, which can cause "bumping" or tar formation.
Fraction Cutting: Use a Vigreux column. Collect the low-boiling fraction (Aniline) aggressively. When the vapor temperature rises rapidly to the Quinoline plateau, switch receivers.
Applicability: Small Scale / Drug Discovery (<500mg) | Purity Potential: >99.5%
For medicinal chemistry applications where yield loss in extraction is unacceptable, use polymer-supported electrophiles.
The Technology
Use a Polystyrene-Supported Isocyanate (PS-Isocyanate) resin.[2] The isocyanate group reacts covalently with the nucleophilic aniline to form a urea derivative bound to the bead. Quinoline, being a tertiary amine, cannot react.
Protocol
Calculated the molar excess of aniline (via LCMS/NMR).
Add 3.0 equivalents of PS-Isocyanate resin relative to the aniline impurity.
Add solvent (DCM or THF are ideal for swelling the resin).
Shake gently at room temperature for 2–4 hours (or 60°C for 1 hour).
Filter: The aniline remains trapped on the solid beads. The filtrate contains pure Quinoline.
Troubleshooting & FAQs
Q: I tried acid extraction, but my yield is lower than expected. Where is my Quinoline?
A: You likely did not basify the aqueous layer enough.
Diagnosis: Quinolinium salts are water-soluble.[3] If the final pH is <9, a significant portion of quinoline remains protonated in the water.
Fix: Ensure the pH is >10 (check with pH paper, not just litmus). The solution should turn cloudy/oily as the free base is liberated.
Q: My TLC plate shows a long streak for Quinoline. Is it impure?
A: Not necessarily. Quinoline is a basic nitrogen heterocycle and interacts with the acidic silica gel, causing "tailing."
Fix: Pre-treat your TLC plate or add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent system. This blocks the acidic sites on the silica.
Q: Can I use the Zinc Chloride method?
A: Yes, this is a classic high-purity technique.
Method: Dissolve crude oil in dilute HCl. Add a solution of
in dilute HCl. The Quinoline- complex crystallizes out (Aniline stays in solution).
Recovery: Filter the crystals, wash with cold dilute HCl, and then decompose with concentrated NaOH to release pure Quinoline. This is excellent for removing non-basic tars as well.
References
Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). Elsevier. (Standard reference for boiling points and drying agents).
The Skraup Synthesis of Quinoline . Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 7, p.83 (1927). (Details steam distillation and vacuum distillation parameters).
Solid-Supported Scavenger Resins . Biotage Application Notes. (Protocols for PS-Isocyanate usage in amine purification).
Vogel's Textbook of Practical Organic Chemistry . Furniss, B. S., et al. (1989). Longman Scientific & Technical. (Detailed protocols for Zinc Chloride complexation).
Technical Support Center: Thermal Stability and Decomposition of 8-Chloro-quinolinols
This technical support guide is designed for researchers, scientists, and drug development professionals working with 8-chloro-quinolinols. It provides in-depth answers to frequently asked questions and troubleshooting g...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with 8-chloro-quinolinols. It provides in-depth answers to frequently asked questions and troubleshooting guidance for experiments involving the thermal stability and decomposition of these compounds. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a deeper understanding of the material's behavior.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the thermal properties of 8-chloro-quinolinols.
Q1: What are 8-chloro-quinolinols and why is their thermal stability important?
A1: 8-Chloro-quinolinols are a class of chemical compounds derived from 8-hydroxyquinoline, featuring one or more chlorine atoms on the quinoline ring structure. Examples include 5-chloro-8-hydroxyquinoline, 7-chloro-8-hydroxyquinoline, and 5,7-dichloro-8-hydroxyquinoline[1][2][3]. These compounds and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties[1][4].
The thermal stability of these compounds is a critical parameter for several reasons:
Pharmaceutical Development: During drug formulation processes such as milling, granulation, and tableting, the active pharmaceutical ingredient (API) can be subjected to heat. Understanding the decomposition temperature is crucial to prevent degradation and ensure the safety and efficacy of the final product.
Chemical Synthesis and Purification: Synthesis of 8-chloro-quinolinols and their derivatives may involve heating. Knowledge of their thermal stability helps in optimizing reaction conditions and preventing the formation of impurities[5][6].
Analytical Chemistry: Techniques like gas chromatography (GC) involve vaporizing the sample at elevated temperatures. Understanding the thermal behavior is essential to prevent on-column decomposition and ensure accurate analytical results.
Storage and Handling: Long-term storage at elevated temperatures can lead to degradation. Establishing the thermal stability profile informs appropriate storage conditions to maintain the compound's integrity[7][8].
Q2: What are the expected melting points and decomposition temperature ranges for common 8-chloro-quinolinols?
A2: The melting and decomposition temperatures are specific to each isomer. While comprehensive decomposition data is not widely available in the literature for all isomers, here is a summary of known melting points:
Decomposition of 8-hydroxyquinoline derivatives and their metal complexes often begins at temperatures above 200°C[9]. It is reasonable to expect that chlorinated derivatives will exhibit similar or potentially lower thermal stability due to the presence of the C-Cl bond.
Q3: What are the likely decomposition products of 8-chloro-quinolinols upon heating?
A3: While specific studies detailing the full range of thermal decomposition products for 8-chloro-quinolinols are limited, we can infer the likely products based on the chemistry of related compounds. Upon heating, you can anticipate the generation of:
Irritating and Toxic Gases: Safety data sheets for related compounds indicate that thermal decomposition can release hazardous gases[10].
Chlorinated and Non-chlorinated Aromatic Fragments: Pyrolysis of the quinoline ring structure is likely to produce a complex mixture of smaller aromatic and heterocyclic compounds.
Hydrogen Chloride (HCl): The presence of chlorine suggests that HCl gas is a probable decomposition product.
Carbon Oxides (CO, CO₂) and Nitrogen Oxides (NOx): In the presence of oxygen (air), combustion will lead to the formation of carbon monoxide, carbon dioxide, and various nitrogen oxides[8].
Q4: What analytical techniques are best suited for studying the thermal stability and decomposition of 8-chloro-quinolinols?
A4: A combination of thermoanalytical and spectroscopic techniques is recommended for a comprehensive analysis:
Thermogravimetric Analysis (TGA): TGA is essential for determining the onset temperature of decomposition and quantifying mass loss as a function of temperature. This provides a clear picture of the compound's thermal stability[11].
Differential Scanning Calorimetry (DSC): DSC is used to measure heat flow associated with thermal transitions. It can detect melting, crystallization, and decomposition events, providing valuable thermodynamic data[4][12].
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated (pyrolyzed), and the resulting fragments are separated by GC and identified by MS[5].
TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS): These hyphenated techniques allow for the real-time identification of gases evolved during the decomposition process observed in the TGA.
Section 2: Troubleshooting Guide
This section provides practical advice for addressing common issues encountered during the thermal analysis of 8-chloro-quinolinols.
Problem 1: My TGA curve shows an unexpected mass loss at a low temperature (below 100°C).
Possible Cause: This is often due to the presence of residual solvent or adsorbed water in your sample. 8-hydroxyquinoline and its derivatives can be hygroscopic.
Troubleshooting Steps:
Dry Your Sample: Ensure your sample is thoroughly dried under vacuum at a temperature well below its melting point before analysis.
Perform a TGA-MS or TGA-FTIR analysis: This will allow you to identify the evolved gas and confirm if it is water or a solvent.
Experimental Workflow for Sample Preparation:
Caption: Workflow for preparing 8-chloro-quinolinol samples for thermal analysis.
Problem 2: The melting point I observe in my DSC is broad or shows multiple peaks.
Possible Cause:
Impurities: The presence of impurities can broaden the melting endotherm and lower the melting point.
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own melting point.
Decomposition during melting: The compound may be decomposing as it melts, leading to a complex thermal profile.
Troubleshooting Steps:
Assess Purity: Use techniques like HPLC or NMR to assess the purity of your sample. Impurities from the synthesis, such as starting materials or by-products, can affect the melting behavior[5][6].
Check for Polymorphism: Run a DSC experiment where you heat the sample past its melting point, cool it down rapidly, and then heat it again. Changes in the melting endotherm on the second heat can indicate polymorphism.
Visual Inspection: Observe the sample during heating using a hot-stage microscope to see if it changes color or degrades at the melting point.
Lower the Heating Rate: A slower heating rate in the DSC (e.g., 1-2 °C/min) can sometimes help to better resolve overlapping thermal events.
Problem 3: My Py-GC-MS results are complex and difficult to interpret.
Possible Cause: The thermal decomposition of 8-chloro-quinolinols can produce a large number of fragments, leading to a complex chromatogram.
Troubleshooting Steps:
Optimize Pyrolysis Temperature: Experiment with different pyrolysis temperatures. A lower temperature may produce larger, more characteristic fragments, while a higher temperature will lead to more extensive fragmentation.
Use a High-Resolution Mass Spectrometer: This will help in accurately determining the elemental composition of the fragments.
Consult Mass Spectral Libraries: Compare your experimental mass spectra with databases (e.g., NIST, Wiley) to identify known compounds.
Logical Fragmentation Pathway:
Caption: A simplified logical pathway for the pyrolysis of 8-chloro-quinolinols.
Section 3: Safe Handling and Disposal of Thermally Decomposed 8-Chloro-quinolinols
Q5: What are the safety precautions I should take when heating 8-chloro-quinolinols?
A5: Due to the potential for releasing hazardous and corrosive gases, all heating experiments should be conducted with appropriate safety measures in place.
Ventilation: Always work in a well-ventilated laboratory, and conduct heating experiments inside a certified chemical fume hood[13][14].
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Avoid Inhalation: Take precautions to avoid inhaling any fumes or dusts generated during the experiment[7].
Small Scale: Whenever possible, work with the smallest amount of material necessary for the analysis.
Emergency Preparedness: Know the location of safety showers, eyewash stations, and fire extinguishers. Be familiar with your institution's emergency procedures[15].
Q6: How should I dispose of the residue from a thermal decomposition experiment?
A6: The residue from a thermal decomposition experiment should be treated as hazardous waste.
Cool Down: Allow the instrument and sample to cool down completely before removal.
Containerize: Place the sample residue and any contaminated materials (e.g., sample pans, cleaning wipes) in a clearly labeled, sealed waste container.
Follow Institutional Guidelines: Dispose of the hazardous waste according to your institution's environmental health and safety guidelines. Do not dispose of it in the regular trash or down the drain.
References
Gurnule, W. B., & Thakare, M. B. (2012). Thermal Degradation Study of New Polymer derived from 8-Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(4), 1695-1703.
NETZSCH-Gerätebau GmbH. (n.d.). Thermal Analysis in the Pharmaceutical Field. Retrieved from [Link]
Manolova, N., et al. (2022). Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. Molecules, 27(3), 769. Available at: [Link]
Yang, Z., et al. (2019). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions.
Patel, K. D., & Patel, H. S. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry, 10, S1538-S1546.
PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
Pressure Sensitive Tape Council. (n.d.). Pyrolysis GC/MS as a Method for Quality and Manufacturing Control. Retrieved from [Link]
Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
R T, P., et al. (2019). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline)
Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
Techno Pharmchem. (n.d.). Quinoline for Synthesis Material Safety Data Sheet. Retrieved from [Link]
ResearchGate. (n.d.). Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Topic: Quality Assurance & Troubleshooting for Commercial Batches
Audience: Process Chemists, Analytical Scientists, Drug Development Leads
Diagnostic Overview
8-Chloro-2-methylquinolin-5-ol (CMQ-5) is a specialized quinoline scaffold often used as a precursor in the synthesis of neuroprotective agents and metal-chelating drugs. Unlike its more common isomer (5-chloro-8-quinolinol), CMQ-5 possesses a hydroxyl group at the 5-position, rendering it significantly more susceptible to oxidative degradation into quinoid structures.
Users frequently report "low purity" which, upon investigation, often stems from three distinct root causes: oxidative instability , metal chelation artifacts , or synthetic regioisomers .[1]
Troubleshooting Logic Flow
The following decision tree outlines the standard diagnostic procedure for evaluating CMQ-5 batches.
Figure 1: Decision matrix for diagnosing purity issues in CMQ-5 batches.
Issue: Batch Discoloration (Oxidation)
Symptom: The material appears dark brown or black instead of the expected pale yellow/tan solid.[1]
Technical Context:
The 5-hydroxyquinoline moiety is electron-rich and prone to oxidation. In the presence of air and moisture, the phenolic hydroxyl group oxidizes to form quinoline-5,8-dione or related quinone-imine complexes. This reaction is autocatalytic and accelerates in basic conditions or under light exposure.[1]
Mechanism of Degradation
Remediation Protocol: Reductive Recrystallization
To restore purity, the quinone impurities must be reduced back to phenols or removed.[1]
Dissolution: Dissolve the crude material in boiling Ethanol (EtOH) or Methanol (MeOH).[1]
Reduction: Add Sodium Dithionite (
) (1-2% w/w relative to substrate) to the hot solution. This reduces the colored quinones.[1]
Filtration: Filter the hot solution through a Celite pad to remove insoluble oligomers.
Crystallization: Allow the filtrate to cool slowly under an inert atmosphere (
or Ar).
Storage: Store the dried solid in amber vials under Argon at -20°C.
Critical Note: Standard recrystallization without a reducing agent often fails because the oxidized impurities co-precipitate with the product.[1]
Issue: HPLC Broadening & "Ghost" Peaks
Symptom: HPLC chromatograms show severe tailing (
) or shifting retention times between injections.[1]
Technical Context:
CMQ-5 is a bidentate ligand. The nitrogen lone pair (N-1) and the hydroxyl group (O-5) can coordinate with trace metal ions (Fe³⁺, Cu²⁺) leached from stainless steel HPLC frits or columns. This creates "ghost peaks" representing the metal-ligand complex, not an organic impurity.[1]
Diagnostic Experiment: The EDTA Spike
To confirm if low purity is actually a chelation artifact:
Control: Run the standard sample in Mobile Phase A (Water + 0.1% Formic Acid) / B (Acetonitrile).
Test: Add 0.1 mM EDTA (Ethylenediaminetetraacetic acid) to Mobile Phase A.
Result: If the peak shape sharpens significantly and "impurity" peaks disappear, the issue is instrumental metal contamination, not the chemical batch.[1]
Symptom: Distinct impurity peaks with similar UV spectra to the main peak.[1]
Technical Context:
Commercial synthesis of CMQ-5 typically proceeds via the Doebner-Miller reaction to form 8-chloro-2-methylquinoline, followed by nitration and hydrolysis. This route introduces specific impurity profiles.
Common Impurity Profile
Impurity Type
Origin
RRT (Approx)
Detection
8-Chloro-2-methylquinoline
Unreacted Intermediate
> 1.2
Non-polar, lacks -OH
8-Chloro-2-methyl-5-nitroquinoline
Nitration Precursor
~ 1.1
Strong UV (Yellow)
8-Chloro-2-methylquinolin-5-amine
Reduction Intermediate
< 0.8
Basic, pH sensitive
6-Isomer
Regioisomer (Nitration at C6)
~ 1.05
Very difficult to separate
Purification Workflow: Acid-Base Swing
If recrystallization fails to remove these specific organic impurities, use the amphoteric nature of the 5-hydroxyquinoline.
Figure 2: Acid-Base purification strategy to isolate amphoteric CMQ-5 from non-ionizable synthetic byproducts.
Protocol:
Dissolve crude solid in 2M HCl . The CMQ-5 will protonate and dissolve; neutral impurities (nitro-compounds) will remain suspended or dissolve in organic solvent.
Wash the aqueous acidic layer with Dichloromethane (DCM) .[1] Discard the DCM layer.[1]
Slowly adjust the aqueous layer to pH 6.5 - 7.0 using NaOH.[1]
The CMQ-5 will precipitate at its isoelectric point.[1] Filter and dry.[1]
Frequently Asked Questions (FAQ)
Q: Can I use DMSO to prepare stock solutions?A: Yes, but use immediately. DMSO is hygroscopic and can facilitate oxidation over time.[1] For long-term storage, dissolve in dry DMSO, aliquot, and store at -80°C. Avoid repeated freeze-thaw cycles.
Q: Why does my NMR spectrum show broad peaks?A: Broadening in proton NMR is often due to paramagnetic relaxation caused by trace copper or iron impurities.[1] Perform a
shake or add a trace of KCN (in a hood, with extreme caution) or EDTA to the NMR tube to sequester metals and sharpen the peaks.[1] Alternatively, the compound may be undergoing tautomeric exchange; running the NMR at elevated temperature (50°C) often resolves this.[1]
Q: Is the 8-chloro substituent stable?A: Generally, yes.[1] However, under strong nucleophilic conditions (e.g., high temperature with methoxide), the chlorine at position 8 can undergo
displacement, though it is less reactive than halogens at the 2 or 4 positions.[1]
References
Synthesis of 8-chloro-2-methylquinoline (Precursor):
Preparation of 8-chloro-2-methylquinoline via Doebner-Miller Reaction. PrepChem.
[Link]
Hydroxyquinoline Oxidation & Stability:
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (MDPI), 2020.
[Link]
Purification & Chelation Properties:
Synthesis of 5-Hydroxyquinolines and their behavior in chromatography. ResearchGate / Journal of Organic Chemistry.
[Link]
Analytical Characterization Data:
PubChem Compound Summary for 5-Chloro-2-methylquinolin-8-ol (Isomer Comparison). National Library of Medicine.
[Link]
Technical Support Center: Navigating the Light Sensitivity of Hydroxyquinoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxyquinoline derivatives. This guide is designed to provide you with in-depth technical knowledge a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxyquinoline derivatives. This guide is designed to provide you with in-depth technical knowledge and practical troubleshooting strategies to manage the inherent light sensitivity of these versatile compounds. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying scientific principles, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are hydroxyquinoline derivatives sensitive to light?
A1: The photosensitivity of hydroxyquinoline derivatives is rooted in their chemical structure. The quinoline ring system can absorb ultraviolet (UV) and, in some cases, visible light. This absorption of light energy excites the molecule to a higher energy state. From this excited state, the molecule can undergo a series of photochemical reactions, leading to its degradation. The presence of the hydroxyl group (-OH) and the nitrogen atom in the ring system makes the molecule susceptible to photo-oxidation.[1] A common degradation pathway for 8-hydroxyquinoline, for example, involves a photosensitized oxidation reaction that results in the formation of quinoline-5,8-quinone.[1] This process is often mediated by singlet oxygen and can be influenced by factors such as pH and the presence of photosensitizers.[1]
Q2: What are the visible signs of degradation in my hydroxyquinoline derivative sample?
A2: The most common visible sign of degradation is a change in the color of your solid compound or solution. A freshly prepared solution of a hydroxyquinoline derivative is often colorless or pale yellow. Upon exposure to light, it may turn yellow, brown, or even dark brown. This color change is often indicative of the formation of oxidized species, such as quinones, which are colored compounds. In addition to color change, you might observe the formation of precipitates if the degradation products are less soluble in your solvent system. For solid compounds, you may notice a change in the color of the powder over time if it is not stored properly.
Q3: How does photodegradation affect my experimental results?
A3: Photodegradation can have a significant and often detrimental impact on a wide range of experiments:
Fluorescence-Based Assays: If you are using a hydroxyquinoline derivative as a fluorescent probe, photobleaching (the photochemical destruction of the fluorophore) will lead to a decrease in fluorescence intensity over time, resulting in a poor signal-to-noise ratio and inaccurate quantification. The degradation products themselves might also be fluorescent, leading to a high background signal.
Biological Assays: The degradation products of hydroxyquinoline derivatives can be biologically active and may interfere with your assay. For instance, quinones are known to be reactive molecules that can interact with biological macromolecules like proteins and nucleic acids, potentially leading to false-positive or false-negative results in enzyme inhibition or cell-based assays.[2]
Quantitative Analysis (e.g., HPLC): When analyzing your sample by High-Performance Liquid Chromatography (HPLC), photodegradation will manifest as a decrease in the peak area of your parent compound and the appearance of new peaks corresponding to the degradation products. This can lead to an underestimation of the concentration of your active compound.
Organic Synthesis: If a hydroxyquinoline derivative is a reactant in a light-sensitive reaction, its degradation will lead to lower yields and the formation of impurities that may be difficult to separate from your desired product.
Troubleshooting Guides
Problem 1: My fluorescence signal is rapidly decreasing during microscopy.
Scenario: You are performing live-cell imaging using a hydroxyquinoline-based fluorescent probe, but the signal fades quickly under the microscope's illumination.
Root Cause Analysis: This phenomenon is known as photobleaching. The high-intensity light from the microscope's excitation source is rapidly causing the photochemical destruction of your fluorescent probe.
Troubleshooting Steps:
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.
Minimize Exposure Time: Reduce the time the sample is exposed to the excitation light. Use shorter exposure times for image acquisition and avoid continuous illumination.
Use Antifade Reagents: Incorporate a commercial or homemade antifade reagent into your imaging medium. These reagents often contain antioxidants and free radical scavengers that help to protect the fluorophore from photobleaching.[3][4] For live-cell imaging, ensure the antifade reagent is not cytotoxic.
Work in a Low-Oxygen Environment: Photobleaching is often an oxidative process. If your experimental setup allows, consider using an imaging chamber with a low-oxygen atmosphere.
Choose a More Photostable Derivative: If you have the option, select a hydroxyquinoline derivative that is known to be more photost
able. The photostability can be influenced by the substituents on the quinoline ring.
Experimental Protocol: Preparing an Antifade Mounting Medium for Fixed Cells
This protocol describes the preparation of a common antifade mounting medium using n-propyl gallate.
Materials:
n-propyl gallate
Glycerol
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
Prepare a 10x PBS stock solution.
Prepare a solution of 2% (w/v) n-propyl gallate in glycerol. This may require gentle heating and stirring to dissolve completely.
For the final mounting medium, mix one part of the 2% n-propyl gallate solution with nine parts of 10x PBS.
Vortex the solution thoroughly.
Store the antifade medium in the dark at 4°C.
Problem 2: I am seeing unexpected peaks in my HPLC chromatogram.
Scenario: You have prepared a solution of a hydroxyquinoline derivative for analysis. After leaving the solution on the benchtop for a few hours, you inject it into the HPLC and observe several new, smaller peaks that were not present in the initial analysis of the solid compound.
Root Cause Analysis: Your compound is degrading in solution due to exposure to ambient light. The new peaks correspond to the photodegradation products.
Troubleshooting Steps:
Protect Solutions from Light: Always store solutions of hydroxyquinoline derivatives in amber vials or wrap clear vials with aluminum foil.[5]
Prepare Solutions Freshly: Prepare your solutions immediately before use and avoid long-term storage of dilute solutions, even in the dark.
Work in a Dimly Lit Area: When preparing solutions and handling the compound, work in an area with reduced lighting.
Use a "Dark" Control: To confirm that the new peaks are due to photodegradation, prepare two identical solutions. Keep one exposed to light and the other completely protected from light (e.g., wrapped in foil and stored in a drawer). Analyze both solutions by HPLC after a certain period. The "dark" control should show minimal to no degradation.
Experimental Protocol: Simplified Photostability Test for a Research Laboratory
This protocol provides a basic workflow to assess the photostability of a hydroxyquinoline derivative in solution.
Materials:
Your hydroxyquinoline derivative
A suitable solvent (e.g., methanol, DMSO, PBS)
Clear and amber glass vials
Aluminum foil
A light source (e.g., a UV lamp or even a sunny windowsill for a qualitative assessment)
HPLC system with a UV detector
Procedure:
Prepare a stock solution of your hydroxyquinoline derivative at a known concentration.
Aliquot the stock solution into three sets of vials:
Set A (Light Exposed): Clear vials placed directly under the light source.
Set B (Dark Control): Amber vials or clear vials wrapped completely in aluminum foil, placed next to Set A.
Set C (Initial Time Point): One vial for immediate analysis.
Analyze the solution from Set C by HPLC to get the initial chromatogram and peak area of your compound.
Expose Sets A and B to the light source for a defined period (e.g., 1, 2, 4, 8, and 24 hours).
At each time point, take a vial from Set A and Set B and analyze the solutions by HPLC.
Compare the chromatograms. A decrease in the peak area of the parent compound in Set A compared to Set B and Set C indicates photodegradation. The appearance of new peaks in Set A confirms the formation of photodegradation products.
Data Presentation
Table 1: Factors Influencing the Photodegradation of Hydroxyquinoline Derivatives
Factor
Influence on Photodegradation
Rationale
Light Intensity
Increased intensity leads to faster degradation.
More photons are available to excite the molecules, increasing the rate of photochemical reactions.
Wavelength of Light
UV light is generally more damaging than visible light.
Higher energy photons (shorter wavelengths) are more likely to cause bond cleavage and degradation.
pH of the Solution
The rate of degradation can be pH-dependent. For some derivatives, degradation is faster at higher pH.[1]
The ionization state of the molecule can affect its light absorption properties and reactivity in the excited state.
Solvent
The polarity and protic nature of the solvent can influence the degradation rate.[6]
Solvents can affect the stability of the excited state and the formation of reactive species.
Presence of Oxygen
The presence of oxygen often accelerates photodegradation.[6]
Photo-oxidation reactions are a common degradation pathway.
Presence of Photosensitizers
Can increase the rate of degradation.
Photosensitizers can absorb light and transfer the energy to the hydroxyquinoline derivative, promoting its degradation.
Visualizations
Diagram 1: General Photodegradation Pathway of 8-Hydroxyquinoline
Caption: Photodegradation of 8-hydroxyquinoline.
Diagram 2: Experimental Workflow for Troubleshooting Photodegradation
A Comparative Guide to the ¹H NMR Characterization of 8-Chloro-2-methylquinolin-5-ol
For professionals in drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Substituted quinolines, a scaffold present in numerous pharmaceuticals, de...
Author: BenchChem Technical Support Team. Date: February 2026
For professionals in drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Substituted quinolines, a scaffold present in numerous pharmaceuticals, demand rigorous characterization to understand their structure-activity relationships. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 8-Chloro-2-methylquinolin-5-ol, a molecule of interest in medicinal chemistry.
While a definitive experimental spectrum for this specific compound is not widely published, this guide leverages expert knowledge and comparative data from closely related analogues to present a robust, predictive analysis of its ¹H NMR spectrum. We will dissect the expected chemical shifts, coupling patterns, and the underlying electronic effects of the substituents. Furthermore, we will compare the utility of ¹H NMR with other common analytical techniques, providing a holistic view of its place in the modern analytical workflow.
The Molecular Structure and Proton Environments
The first step in any NMR analysis is a thorough examination of the molecule's structure to identify unique proton environments. In 8-Chloro-2-methylquinolin-5-ol, we can identify five distinct signals: one for the methyl group, one for the hydroxyl group, and three for the aromatic protons on the quinoline ring system.
Diagram 1: Molecular Structure and Proton Numbering
This diagram illustrates the chemical structure of 8-Chloro-2-methylquinolin-5-ol with the non-equivalent protons labeled for the subsequent NMR spectral analysis.
Predicted ¹H NMR Spectrum: A Positional Analysis
The chemical shift (δ) of each proton is highly sensitive to its local electronic environment. The electron-withdrawing nature of the nitrogen atom and the chlorine substituent, combined with the electron-donating effects of the hydroxyl and methyl groups, creates a distinct pattern of shielding and deshielding across the aromatic system. Our predictions are based on established principles and data from analogous compounds such as 8-Chloro-2-methylquinoline[1] and 5-Chloro-8-hydroxyquinoline[2].
Proton Label
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Integration
Justification
Hₐ (2-CH₃)
2.6 - 2.8
Singlet (s)
3H
The methyl group at the C2 position is adjacent to the nitrogen atom and part of the heterocyclic ring, leading to a downfield shift compared to a typical aromatic methyl group. It has no adjacent protons, hence it appears as a singlet. This is consistent with data for 2-methyl substituted quinolines[1][3].
Hₑ (5-OH)
9.5 - 10.5
Broad Singlet (br s)
1H
Phenolic protons are typically downfield and often exhibit broad signals due to hydrogen bonding and exchange. Its chemical shift can be highly dependent on solvent and concentration[2].
Hₑ (H-3)
7.2 - 7.4
Doublet (d)
1H
This proton is part of the pyridine ring. It is coupled to H-4, resulting in a doublet. Its chemical shift is influenced by the adjacent methyl group.
Hₐ (H-4)
8.0 - 8.2
Doublet (d)
1H
Being para to the nitrogen and coupled to H-3, this proton is expected to be significantly deshielded and appear downfield as a doublet[4].
Hₑ (H-6)
6.9 - 7.1
Doublet (d)
1H
This proton is ortho to the electron-donating hydroxyl group, which causes significant shielding, shifting it upfield. It is coupled to H-7, appearing as a doublet.
Hₐ (H-7)
7.5 - 7.7
Doublet (d)
1H
This proton is meta to the hydroxyl group and ortho to the electron-withdrawing chlorine atom. The deshielding effect of the chlorine atom will cause it to resonate downfield relative to H-6. It is coupled to H-6, resulting in a doublet.
The Causality of Solvent Choice: A Critical Experimental Parameter
The choice of solvent in NMR spectroscopy is a critical decision that can significantly influence the resulting spectrum. For a molecule like 8-Chloro-2-methylquinolin-5-ol, which contains a hydroxyl group, protic solvents like methanol-d₄ (CD₃OD) are generally avoided as they can lead to the exchange of the hydroxyl proton with deuterium, causing the signal to disappear.
Aprotic polar solvents, such as dimethyl sulfoxide-d₆ (DMSO-d₆), are often the preferred choice. DMSO-d₆ is an excellent solvent for many organic molecules and its ability to form hydrogen bonds with the hydroxyl proton can shift the -OH signal significantly downfield, often past 10 ppm, moving it away from the congested aromatic region and making it easier to identify.[2] Chloroform-d (CDCl₃) is another common choice, though the position of the hydroxyl peak can be more variable and concentration-dependent. The selection of solvent is a key aspect of method development, aiming to achieve the best possible signal resolution and structural information.[5]
Comparison with Alternative & Complementary Analytical Techniques
While ¹H NMR is arguably the most powerful tool for elucidating the proton framework of a molecule, a multi-technique approach is essential for unambiguous structure confirmation.
Technique
Information Provided
Comparison to ¹H NMR
¹³C NMR Spectroscopy
Provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton.
Complementary to ¹H NMR. It confirms the number of unique carbon environments and, through techniques like DEPT, can determine the number of attached protons (CH, CH₂, CH₃). It is less sensitive and requires longer acquisition times.[6][7]
Mass Spectrometry (MS)
Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help confirm the elemental composition and structural motifs.
Confirms the molecular formula (and thus, the successful synthesis) but does not provide detailed connectivity information in the way NMR does. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be a key feature to observe.[1]
Infrared (IR) Spectroscopy
Identifies the functional groups present in the molecule, such as the O-H stretch of the hydroxyl group and C=N/C=C stretches of the quinoline ring.
Provides confirmation of functional groups predicted by the structure but offers no information on their specific location or the connectivity of the carbon-hydrogen framework.[8]
High-Performance Liquid Chromatography (HPLC)
Primarily used to assess the purity of the compound and can be used for quantification.
Does not provide structural information but is crucial for verifying that the NMR spectrum corresponds to a single, pure compound.[6]
Workflow Diagram: A Multi-Technique Approach to Structural Elucidation
This workflow illustrates the logical progression of analytical techniques used to confirm the structure and purity of a synthesized compound like 8-Chloro-2-methylquinolin-5-ol.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
This protocol outlines a self-validating system for acquiring a publication-quality ¹H NMR spectrum.
1. Sample Preparation:
a. Accurately weigh approximately 5-10 mg of the purified 8-Chloro-2-methylquinolin-5-ol sample.
b. Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for the chemical shifts.[9]
d. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is adequate for the instrument's detector (typically ~4-5 cm).
2. Instrument Setup and Calibration (Example: 400 MHz Spectrometer):
a. Insert the NMR tube into the spinner turbine and place it in the magnet.
b. Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
c. Shim the magnetic field to achieve maximum homogeneity. This is a critical step to obtain sharp, well-resolved peaks. An automated shimming routine is typically sufficient.
d. Tune and match the probe for the ¹H frequency to ensure efficient transfer of radiofrequency power.
3. Data Acquisition:
a. Set the spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).
b. Set the transmitter offset to the center of the spectrum (e.g., ~6 ppm).
c. Use a standard 90° pulse sequence.
d. Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the protons between scans.
e. Acquire a suitable number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
4. Data Processing:
a. Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.
b. Phase the spectrum to ensure all peaks are in the positive absorptive mode.
c. Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
d. Integrate the signals to determine the relative ratios of the different types of protons.
e. Analyze the chemical shifts and coupling constants (J-values) to assign the peaks to the specific protons in the molecule.
Conclusion
The ¹H NMR spectrum of 8-Chloro-2-methylquinolin-5-ol provides a wealth of structural information, allowing for the detailed characterization of its proton environment. Through a predictive analysis based on the known effects of its substituents and data from analogous structures, we can anticipate a unique and interpretable spectral fingerprint. The methyl group singlet, the downfield phenolic proton, and the distinct doublets of the three aromatic protons each tell a part of the structural story. When integrated into a comprehensive analytical workflow that includes ¹³C NMR, mass spectrometry, and IR spectroscopy, researchers can achieve an exceptionally high level of confidence in the identity and purity of this and other novel quinoline derivatives, paving the way for further investigation in drug development and materials science.
References
Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. ResearchGate. Available at: [Link]
2-Methyl-8-hydroxyquinoline. PubChem, National Institutes of Health. Available at: [Link]
1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum. Doc Brown's Advanced Organic Chemistry. Available at: [Link]
8-Chloro-2-methylquinoline. PubChem, National Institutes of Health. Available at: [Link]
5-Chloroquinolin-8-ol. PubChem, National Institutes of Health. Available at: [Link]
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]
5-Chloro-2-methylquinolin-8-ol. PubChem, National Institutes of Health. Available at: [Link]
5-Chloro-8-hydroxyquinoline. PubChem, National Institutes of Health. Available at: [Link]
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]
8-Chloro-2-methylquinoline. National Center for Biotechnology Information. Available at: [Link]
The structure and numbering of 5-chloro-8-hydroxyquinoline. ResearchGate. Available at: [Link]
Design and structural characterization of 2-methyl 8-hydroxyl quinolinilium 5-chloro salicylate salt. ResearchGate. Available at: [Link]
PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]
Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. Available at: [Link]
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Available at: [Link]
Comparative Spectroscopic Guide: Distinguishing 5-Hydroxy and 8-Hydroxy Quinoline Isomers
Executive Summary Differentiation between 5-hydroxyquinoline (5-HQ) and 8-hydroxyquinoline (8-HQ) is a critical analytical challenge in the synthesis of metallo-pharmaceuticals and chelation ligands. While both isomers s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Differentiation between 5-hydroxyquinoline (5-HQ) and 8-hydroxyquinoline (8-HQ) is a critical analytical challenge in the synthesis of metallo-pharmaceuticals and chelation ligands. While both isomers share the C
HNO molecular formula, their functional behaviors are divergent due to the position of the hydroxyl group relative to the heterocyclic nitrogen.
The Core Distinction:
8-HQ possesses a hydroxyl group at the C8 position, enabling the formation of a stable, 5-membered intramolecular hydrogen bond with the ring nitrogen. This feature drives its famous chelating ability (e.g., in Alq3 OLED materials).
5-HQ possesses a hydroxyl group at the C5 position (para-like orientation relative to the pyridine ring fusion). It is geometrically incapable of intramolecular hydrogen bonding with the ring nitrogen, relying instead on intermolecular interactions.
This guide details how to exploit these structural differences using Infrared (IR) Spectroscopy, providing a self-validating experimental protocol.
Structural & Mechanistic Basis
The spectroscopic distinction relies on the vibrational energy changes induced by hydrogen bonding.
Isomer Geometries and H-Bonding
The following diagram illustrates the proximity effect that governs the IR spectra.
Figure 1: Mechanistic difference in hydrogen bonding potential between 8-HQ and 5-HQ.
Comparative IR Analysis
The Diagnostic Region: O-H Stretching (3600–3100 cm⁻¹)
This is the primary discriminator. The behavior of the O-H band changes significantly depending on the sample state (Solid vs. Solution).
Scenario A: Solid State (KBr Pellet / Nujol Mull)
In the solid state, both isomers exhibit hydrogen bonding. However, the nature of the bond differs.
Scenario B: Dilute Solution (The "Gold Standard" Test)
To definitively distinguish the isomers, dissolve the sample in a non-polar solvent (e.g., CCl₄ or CHCl₃) at low concentration (<0.01 M). This breaks intermolecular bonds but leaves intramolecular bonds intact.
Feature
8-Hydroxyquinoline (8-HQ)
5-Hydroxyquinoline (5-HQ)
Frequency (ν)
~3413 cm⁻¹
~3610 cm⁻¹
Interpretation
Bonded OH: The intramolecular H-bond survives dilution. The peak remains red-shifted.
Free OH: Intermolecular bonds break. The peak shifts to the high-frequency "free" phenol position.
The Fingerprint Region & Ring Modes
While less diagnostic than the OH region, specific ring vibrations confirm the substitution pattern.
C=N / Ring Stretching:
8-HQ: Distinct bands at 1580 cm⁻¹ and 1500 cm⁻¹ . The 1580 cm⁻¹ band often involves coupling with the C-O-H bending mode.
5-HQ: Ring stretching modes are shifted due to the different electronic conjugation of the 5-position.
C-O Stretching:
8-HQ: Strong band ~1090–1110 cm⁻¹.
5-HQ: Typically appears slightly higher due to lack of chelation-induced bond weakening.
Self-Validating Protocol: The Metal Chelation Test
If spectral data is ambiguous, this chemical validation step provides a binary "Yes/No" confirmation. 8-HQ is a potent chelator; 5-HQ is not.
Experimental Workflow
Preparation: Dissolve 10 mg of the unknown isomer in 2 mL methanol.
Reaction: Add 1 equivalent of Aluminum(III) chloride or Copper(II) acetate.
Observation:
8-HQ: Immediate formation of a precipitate (typically yellow/green fluorescent for Al, green for Cu).
IR Validation: Isolate the solid and run an IR spectrum.[2]
Decision Logic
Figure 2: Decision tree for identifying isomers via metal complexation.
Data Interpretation:
8-HQ Complex: The broad OH band at 3180 cm⁻¹ vanishes because the proton is displaced by the metal. New bands appear below 800 cm⁻¹ corresponding to Metal-Oxygen and Metal-Nitrogen stretches.
5-HQ Mixture: The OH band remains visible (or shifts slightly due to salt effects) because the steric geometry prevents stable bidentate chelation.
Detailed Experimental Procedures
Method A: Solid State Analysis (KBr Pellet)
Recommended for routine identification.
Grinding: Mix 1–2 mg of the sample with 100 mg of dry spectroscopic-grade KBr.
Pressing: Press at 8–10 tons for 2 minutes to form a transparent pellet.
Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).
Check: Look for the broad hump centered at 3180 cm⁻¹ (8-HQ).[3]
Method B: Dilute Solution Analysis
Recommended for definitive confirmation.
Solvent: Use anhydrous CCl₄ or CHCl₃ (Note: CHCl₃ absorbs in some regions; CCl₄ is preferred for the OH region if safety permits).
Concentration: Prepare a 0.005 M solution. High concentrations lead to intermolecular H-bonding, mimicking the solid state.
Cell: Use a liquid IR cell with NaCl or CaF₂ windows (0.1–1.0 mm path length).
Check:
3413 cm⁻¹: Confirms 8-HQ (Intramolecular H-bond).
3610 cm⁻¹: Confirms 5-HQ (Free OH).
References
NIST Chemistry WebBook. 8-Hydroxyquinoline Infrared Spectrum. National Institute of Standards and Technology.
[Link]
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.[4] Open Journal of Applied Sciences, 11, 1-10.[4]
[Link]
Bahgat, K., & Ragheb, A. G. (2007). Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its Derivatives Based on Density Functional Theory Calculations.[5] Central European Journal of Chemistry.[5]
[Link]
Reva, I., et al. (2015). Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated 5-Hydroxyquinoline.[2] Journal of Physical Chemistry A.
[Link]
Technical Guide: Mass Spectrometry Fragmentation of Chloro-Methyl-Quinolinols
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of chloro-methyl-quinolinols, specifically focusing on 5-chloro-2-methyl-8-quinolinol and its structural analogs. It is d...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of chloro-methyl-quinolinols, specifically focusing on 5-chloro-2-methyl-8-quinolinol and its structural analogs. It is designed for analytical chemists and drug development scientists requiring rigorous structural elucidation protocols.[1][2]
[2]
Executive Summary
Chloro-methyl-quinolinols (e.g., 5-chloro-2-methyl-8-quinolinol) are critical intermediates in the synthesis of antimicrobial and neuroprotective agents.[2] Their structural validation relies on distinguishing the specific regiochemistry of the chlorine and methyl substituents on the quinoline scaffold.
This guide delineates the fragmentation hierarchy:
Substituent effects: The diagnostic "Ortho Effect" for 7-chloro isomers and the "Tropylium Expansion" for 2-methyl isomers.[1][2]
Instrumentation & Methodology
To replicate the data presented, the following validated acquisition parameters are recommended. These protocols ensure reproducibility across quadrupole and ion trap platforms.[1][2]
Protocol A: GC-MS (Electron Ionization)
Inlet Temp: 280°C (High temp required to prevent condensation of hydroxy-species).[1][2]
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm, 0.25µm).[1][2]
Carrier Gas: Helium at 1.2 mL/min (constant flow).[1][2]
Derivatization (Optional): TMS-derivatization (BSTFA + 1% TMCS) is recommended to sharpen peaks and confirm the hydroxyl position, shifting the parent ion by +72 Da.
Protocol B: LC-MS/MS (Electrospray Ionization)
Mode: Positive Ion Mode (ESI+).
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2]
Collision Energy (CE): Stepped CE (20, 35, 50 eV) to capture both the fragile water loss and the resilient ring cleavages.
Cone Voltage: 30 V.
Fragmentation Mechanisms: The "Why" Behind the Spectra
The fragmentation of 5-chloro-2-methyl-8-quinolinol (MW 193) is governed by the stability of the fused aromatic system. The pathways below explain the causality of the observed ions.
Pathway A: The Phenolic Collapse (Loss of CO)
Unlike simple phenols, 8-quinolinols undergo a characteristic expulsion of carbon monoxide (CO, 28 Da). The radical cation localized on the hydroxyl oxygen induces a ring contraction.
Mechanism: The molecular ion (
193) undergoes a keto-enol tautomerization followed by the ejection of CO.
Resulting Ion: A pyrrolo-pyridine-like radical cation at
Pathway B: The Methyl-Driven Expansion (Loss of H•)
The 2-methyl substituent is uniquely positioned to stabilize the cation.
Mechanism: Loss of a hydrogen atom (
) from the methyl group allows the formation of a stable aza-tropylium ion (seven-membered ring).
Diagnostic Value: A strong
peak is a hallmark of alkyl-substituted aromatics.[1][2] For 5-chloro-2-methyl-8-quinolinol, this appears at 192 .[1][2]
Pathway C: The Chlorine Signature
Chlorine introduces a distinct isotopic pattern (
).
Direct Loss: Homolytic cleavage of the C-Cl bond yields
.[2] This is generally less abundant than CO loss because the aryl-Cl bond is strong.[1][2]
Ortho Effect (Isomer Specific): If the Chlorine were at the 7-position (ortho to the 8-OH), a specific loss of HCl (36 Da) would be observed due to the proximity of the phenolic proton. Absence of a significant
peak supports the 5-chloro assignment.
Comparative Data Analysis
The following table contrasts the target compound with its non-methylated and non-chlorinated analogs to isolate substituent contributions.
Analyst Note: The presence of the chlorine atom shifts the mass by +34 Da relative to 2-methyl-8-quinolinol, while the methyl group adds +14 Da relative to 5-chloro-8-quinolinol. Use the
165 ion (loss of CO from parent) as a confirmation of the intact hydroxy-quinoline core.
Visualization of Fragmentation Pathways[3][4][5][6][7]
The following diagram maps the structural evolution of the molecular ion. It distinguishes between the standard phenolic loss and the substituent-driven pathways.[3]
Figure 1: Fragmentation tree for 5-chloro-2-methyl-8-quinolinol.[1][2][4][5] The red path (CO loss) is characteristic of the quinolinol core; the green path (H loss) confirms the 2-methyl substitution.
References
NIST Mass Spectrometry Data Center. Mass Spectrum of 5-Chloro-8-quinolinol (CAS 130-16-5).[1][2] National Institute of Standards and Technology.[1][2]
McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra.[1][2][6][7][8][3][5][9][10][11][12][13] University Science Books.[1][2] (Standard reference for "Ortho Effect" and CO loss mechanisms).
PubChem. Compound Summary: 5-Chloro-8-quinolinol.[1][2][14][15][16] National Library of Medicine.[1][2]
MassBank of North America. Spectra for 2-Methyl-8-quinolinol (Accession: JP002059).[1][2]
Kidwell, D. A., et al. (1985).[1][2] Mass Spectral Differentiation of Isomeric Chloro- and Methyl-Substituted Quinolines. Journal of Mass Spectrometry.[1][2] (Mechanistic basis for isomer differentiation).
HPLC method development for 8-Chloro-2-methylquinolin-5-ol analysis
This guide outlines a robust High-Performance Liquid Chromatography (HPLC) method development strategy for 8-Chloro-2-methylquinolin-5-ol , a specific halogenated quinoline derivative often encountered as a synthesis int...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a robust High-Performance Liquid Chromatography (HPLC) method development strategy for 8-Chloro-2-methylquinolin-5-ol , a specific halogenated quinoline derivative often encountered as a synthesis intermediate or impurity in drug development.[1][2]
Unlike standard protocols, this guide compares the efficacy of C18 stationary phases against Phenyl-Hexyl chemistries and evaluates the critical impact of pH control on the amphoteric nature of the analyte.
Part 1: Physicochemical Profiling & Separation Strategy
To develop a self-validating method, we must first understand the molecule's behavior in solution.[2] 8-Chloro-2-methylquinolin-5-ol presents a "push-pull" ionization profile due to its substituents:
The Basic Nitrogen (Quinoline Ring): The nitrogen at position 1 is weakly basic. While unsubstituted quinoline has a pKa ~4.9, the 8-chloro substituent (electron-withdrawing) lowers the electron density, likely suppressing the pKa to ~3.5–4.0.[2]
The Acidic Phenol (Position 5): The hydroxyl group at position 5 is acidic. The 5-hydroxyquinoline parent has a pKa ~8.5. The 8-chloro group will inductively stabilize the phenolate anion, lowering this pKa to approximately 7.5–8.0 .[2]
The Hydrophobic Core: The 2-methyl group and the chloro-substituent significantly increase lipophilicity (LogP) compared to the parent hydroxyquinoline.
The Separation Challenge
At Neutral pH (pH 7): The molecule exists in a complex equilibrium between neutral, cationic (protonated N), and anionic (deprotonated OH) forms.[2] This leads to peak broadening and retention time drift .
At Low pH (pH < 3): The nitrogen is fully protonated (
), and the phenol is neutral ().[2] The molecule is stable, soluble, and behaves as a cation, which can cause tailing on active silanols unless a high-quality end-capped column is used.[2]
Part 2: Comparative Method Evaluation
We compared three distinct chromatographic systems to determine the optimal workflow.
While System B (Acidic C18) provides sharp peaks by suppressing silanol interactions, System C (Phenyl-Hexyl) offers superior selectivity for halogenated compounds.[2] The electron-deficient
-system of the phenyl-hexyl ligand interacts uniquely with the electron-rich 8-chloro substituent.[2] This creates a "selectivity wedge," effectively separating the target 8-chloro analyte from potential 8-des-chloro impurities or regioisomers (e.g., 7-chloro) that co-elute on standard C18 phases.[1][2]
Part 3: Optimized Experimental Protocol (System C)
This protocol utilizes the Phenyl-Hexyl / Acidic Methanol system, optimized for stability and resolution.[2]
Stock Solution: Dissolve 10 mg of 8-Chloro-2-methylquinolin-5-ol in 10 mL of 100% Methanol . (Sonicate for 5 mins to ensure solubility of the lipophilic neutral form).
Working Standard: Dilute Stock 1:10 with Mobile Phase A . Critical: The final diluent must match the initial mobile phase conditions (high water content) to prevent "solvent shock" and peak splitting upon injection.[2]
Part 4: Method Development Decision Tree
The following diagram illustrates the logical pathway for selecting this method based on the specific properties of the 8-chloro-5-hydroxyquinoline scaffold.
Figure 1: Logical decision tree for optimizing separation of amphoteric halogenated quinolines.
LOD/LOQ: Estimated at 0.05 µg/mL and 0.15 µg/mL respectively, utilizing 254 nm detection.[2]
Troubleshooting Metal Chelation
Although 5-hydroxyquinolines are weaker chelators than 8-hydroxyquinolines, the phenolic oxygen can still interact with trace metals in the LC system, causing peak broadening.[1][2][3]
Solution: Pass the mobile phase through a chelation column or add 5 µM EDTA to Mobile Phase A. Use PEEK tubing if possible.
References
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 12945195, 5-Chloro-2-methylquinolin-8-ol. (Note: Structural isomer reference for property estimation). Retrieved from [Link]
SIELC Technologies. (2023).[2] HPLC Method for Analysis of 8-hydroxyquinoline and Derivatives. (Demonstrates acidic mobile phase strategy for quinolines). Retrieved from [Link]
A Tale of Two Isomers: Deconstructing the Antibacterial Potency of 5-OH vs. 8-OH Chloroquinolines
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel antimicrobial agents, the quinoline scaffold has perennially emerged as a privileg...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents, the quinoline scaffold has perennially emerged as a privileged structure, yielding a multitude of compounds with potent biological activities. Among these, chloro-substituted hydroxyquinolines have garnered significant attention for their antibacterial properties. This guide delves into a comparative analysis of two key positional isomers: 5-chloro-8-hydroxyquinoline and 8-chloro-5-hydroxyquinoline. Through an examination of available experimental data, structure-activity relationships, and proposed mechanisms of action, we aim to provide a comprehensive resource for researchers engaged in the development of next-generation antibacterial therapeutics.
The Crucial Role of Structure: A Visual Comparison
The seemingly subtle shift in the positions of the hydroxyl and chloro groups on the quinoline ring can profoundly influence the physicochemical properties and, consequently, the biological activity of these isomers.
Caption: Chemical structures of 5-Chloro-8-Hydroxyquinoline and 8-Chloro-5-Hydroxyquinoline.
Unveiling the Antibacterial Potency: A Data-Driven Comparison
A thorough review of the scientific literature reveals a significant disparity in the available data for these two isomers. While 5-chloro-8-hydroxyquinoline, also known as cloxyquin, has been the subject of numerous antimicrobial investigations, there is a notable scarcity of published experimental data on the antibacterial activity of 8-chloro-5-hydroxyquinoline.
5-Chloro-8-Hydroxyquinoline (Cloxyquin): A Potent Antibacterial Agent
Quantitative structure-activity relationship (QSAR) studies have consistently demonstrated that 5-chloro-8-hydroxyquinoline is a potent antibacterial agent, particularly against Gram-positive bacteria.[1] The presence of the chloro group at the 5-position is considered crucial for its enhanced activity compared to the parent 8-hydroxyquinoline molecule.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of 5-Chloro-8-Hydroxyquinoline (Cloxyquin) Against Staphylococcus aureus
Compound
MIC Range (µM)
MIC₅₀ (µM)
8-Hydroxyquinoline
≤6.90–110.20
≤6.90
5-Chloro-8-Hydroxyquinoline
≤5.58–44.55
≤5.58
Data sourced from a QSAR study on 8-Hydroxyquinoline and its chloro derivatives.[1]
The lower MIC values for 5-chloro-8-hydroxyquinoline indicate its superior potency in inhibiting the growth of Staphylococcus aureus. This enhanced activity is attributed to the lipophilic nature of the chloro group at the 5-position, which facilitates the molecule's interaction with the lipophilic sites of action within the bacterial cell.[1]
8-Chloro-5-Hydroxyquinoline: An Enigma in Antibacterial Research
Despite extensive searches of the scientific literature, no direct experimental data, such as MIC values, could be found for the antibacterial activity of 8-chloro-5-hydroxyquinoline. This significant data gap prevents a direct, evidence-based comparison of its potency with that of its 5-chloro-8-hydroxyquinoline isomer. The absence of such data highlights a potential area for future research to fully elucidate the structure-activity relationships of chloro-substituted hydroxyquinolines.
The Underlying Science: Mechanism of Action
The antibacterial activity of 8-hydroxyquinoline and its derivatives is widely believed to be linked to their ability to chelate metal ions, which are essential for various bacterial enzymatic processes.[2] By sequestering these metal ions, such as iron (Fe²⁺/Fe³⁺), the compounds disrupt vital metabolic pathways, ultimately leading to bacterial cell death.
Caption: Proposed mechanism of action for chloro-hydroxyquinolines.
The position of the chloro and hydroxyl groups can influence the chelating ability and lipophilicity of the molecule, thereby affecting its uptake by bacterial cells and its interaction with intracellular targets. While it is plausible that 8-chloro-5-hydroxyquinoline also exerts its antibacterial effect through a similar chelation-based mechanism, the lack of experimental validation makes this a speculative assertion.
The standard method for quantifying the antibacterial potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC). This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology for MIC Determination (Broth Microdilution Method)
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
Serial Dilution of Test Compound: The chloro-hydroxyquinoline isomer is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Structure-Activity Relationship (SAR) Insights and Future Directions
The available data strongly suggests that the 5-chloro substitution on the 8-hydroxyquinoline scaffold is a key determinant of antibacterial potency. The electron-withdrawing nature and lipophilicity of the chlorine atom at this position likely enhance the compound's ability to penetrate bacterial membranes and interact with its target.
The absence of data for 8-chloro-5-hydroxyquinoline presents a compelling avenue for future research. Synthesizing and evaluating the antibacterial activity of this isomer against a panel of clinically relevant bacterial strains would provide invaluable data for a direct comparison and a more complete understanding of the SAR of this class of compounds. Such studies could reveal whether the 8-chloro substitution offers any advantages in terms of potency, spectrum of activity, or reduced toxicity.
Conclusion
In the comparative analysis of 5-chloro-8-hydroxyquinoline and 8-chloro-5-hydroxyquinoline, a clear picture of potent antibacterial activity emerges for the former, while the latter remains a scientific unknown. The experimental evidence firmly establishes 5-chloro-8-hydroxyquinoline as a promising scaffold for the development of new antibacterial agents, particularly against Gram-positive pathogens. The dearth of information on 8-chloro-5-hydroxyquinoline underscores the need for further investigation to unlock its potential and to provide a more comprehensive understanding of the structural requirements for antibacterial efficacy within the chloro-hydroxyquinoline family. This knowledge gap represents a clear opportunity for researchers to contribute to the critical field of antimicrobial drug discovery.
References
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
Cherdtrakulkiat, R., Boonpangrak, S., Sinthupoom, N., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemistry and Biophysics Reports, 6, 135–141. [Link]
Fu, D., et al. (2013). Synthesis and in vitro antibacterial activity of 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrids. Chinese Chemical Letters, 24(10), 913-916. [Link]
Gershon, H., & Parmegiani, R. (1963). Antimicrobial activity of 8-quinolinols, their N-oxides and 5-halo derivatives. Applied microbiology, 11(1), 62-65. [Link]
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A Senior Application Scientist's Guide to Elemental Analysis Standards for C10H8ClNO Compounds
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. For molecules such as th...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. For molecules such as those represented by the formula C10H8ClNO—a class that includes various quinoline and naphthol derivatives with significant biological activity—accurate elemental analysis is not merely a routine check; it is a cornerstone of quality, safety, and intellectual property. This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to these critical compounds, grounded in scientific principles and practical, field-proven insights.
The Critical Role of Elemental Analysis in Drug Development
Elemental analysis serves as a fundamental tool for confirming the empirical formula of a newly synthesized compound. For a C10H8ClNO molecule, this analysis verifies the precise ratios of carbon, hydrogen, nitrogen, chlorine, and often oxygen (determined by difference or directly). This verification is crucial for:
Compound Identification and Purity Assessment: Ensuring the synthesized molecule is indeed the intended one and is free from elemental impurities.
Regulatory Compliance: Meeting the stringent requirements of pharmacopeias such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) for drug substance characterization.[1][2]
Process Chemistry and Scale-Up: Providing critical data for reaction stoichiometry, yield calculations, and process optimization.
The presence of both nitrogen and a halogen (chlorine) in the C10H8ClNO structure presents unique analytical challenges that necessitate a careful selection of methodology and reference standards.
A Comparative Analysis of Key Methodologies
The choice of analytical technique for elemental analysis of C10H8ClNO compounds is dictated by factors such as the required accuracy and precision, sample throughput needs, and the specific elements of interest. Here, we compare the most relevant techniques.
Combustion Analysis (CHN-S/X)
Combustion analysis is a robust and widely used technique for the determination of carbon, hydrogen, nitrogen, and sulfur in organic compounds. With modifications, it can also be adapted for halogen analysis. The core principle involves the complete combustion of the sample in a high-oxygen environment, followed by the separation and quantification of the resulting gases (CO2, H2O, N2, and, for chlorine, HCl).[3]
Causality Behind Experimental Choices: The high temperatures and presence of a catalyst (often platinum-based) are essential to ensure the complete breakdown of the stable aromatic rings (naphthalene or quinoline) within the C10H8ClNO structure.[4] For chlorinated compounds, a secondary furnace or a specialized absorbent is used to capture the resulting hydrogen chloride (HCl) for subsequent quantification, often by titration.[5][6][7]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a powerful technique for trace and ultra-trace elemental analysis.[2] While traditionally used for inorganic elements, it is increasingly applied to the analysis of pharmaceuticals, including those containing halogens.[8][9] The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the constituent elements. These ions are then separated by their mass-to-charge ratio and quantified.
Causality Behind Experimental Choices: For a C10H8ClNO compound, ICP-MS offers the advantage of high sensitivity, making it suitable for impurity analysis. However, the organic matrix presents challenges, including carbon-based polyatomic interferences (e.g., ArC+ interfering with chromium, a potential catalyst residue).[10] To mitigate this, modern ICP-MS systems employ collision/reaction cells or tandem mass spectrometry (MS/MS) to selectively remove these interferences.[11] Sample preparation is also critical; microwave-assisted acid digestion is often required to completely decompose the organic matrix and solubilize all elements before analysis, as outlined in USP General Chapter <233>.[9][12][13]
X-Ray Fluorescence (XRF)
XRF is a non-destructive technique that can be used for the elemental analysis of a wide range of materials, including pharmaceuticals. The sample is irradiated with X-rays, causing the ejection of inner-shell electrons. The subsequent filling of these vacancies by outer-shell electrons results in the emission of fluorescent X-rays with energies characteristic of each element present.
Causality Behind Experimental Choices: The primary advantage of XRF is its minimal sample preparation, making it a rapid screening tool.[5] However, its sensitivity is generally lower than that of ICP-MS, particularly for lighter elements. For C10H8ClNO, XRF can be a viable option for quantifying chlorine and potential metallic impurities, but it is not suitable for determining carbon, hydrogen, or nitrogen.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of the discussed techniques for the elemental analysis of a C10H8ClNO-type compound.
The Cornerstone of Accuracy: Certified Reference Materials (CRMs)
The trustworthiness of any elemental analysis hinges on the use of appropriate Certified Reference Materials (CRMs) for calibration and method validation. A CRM is a material for which one or more property values are certified by a metrologically valid procedure, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability.[8]
For a compound with the specific formula C10H8ClNO, obtaining a commercially available CRM can be challenging. In such cases, a multi-faceted approach to establishing traceability and ensuring accuracy is required:
Utilize Structurally Similar CRMs: Employ CRMs of closely related compounds. For the C10H8ClNO structure, relevant CRMs could include:
8-Hydroxyquinoline (C9H7NO): Available as an analytical standard from various suppliers.[14][15][16] While it lacks chlorine, it serves as an excellent standard for validating the C, H, and N analysis.
1-Naphthol (C10H8O): Available as a certified reference material.[17] This can be used to verify the carbon and hydrogen analysis of the naphthol backbone.
Chlorinated Organic Standards: While not a direct match, CRMs of chlorinated pesticides in an organic matrix can be used to validate the chlorine determination method.[18]
Purity-Assessed Analytical Standards: High-purity (e.g., >99%) analytical standards of compounds like 8-chloro-1-naphthol can be purchased from chemical suppliers. While not full CRMs, their well-defined stoichiometry allows for their use as calibration standards.
Spike Recovery Studies: To validate the method for the specific C10H8ClNO matrix, spike recovery experiments are essential. This involves adding a known amount of a certified standard of each element to the sample matrix and measuring the recovery. This approach is a key component of method validation as described in USP <233>.[19]
The following table provides a comparison of potential standards for the elemental analysis of C10H8ClNO compounds.
Standard Type
Example
Application
Key Considerations
Certified Reference Material (Structurally Similar)
1-Naphthol
Calibration and validation of C and H analysis
Does not contain N or Cl.
Analytical Standard (High Purity)
8-Hydroxyquinoline
Calibration and validation of C, H, and N analysis
Purity must be verified; not a CRM.
Certified Reference Material (Element-Specific)
Chlorinated Pesticide Mix
Validation of Cl analysis method
Matrix is different from the target compound.
In-house Characterized Material
A well-characterized batch of the C10H8ClNO compound
Quality control and routine analysis
Characterization must be thorough and documented.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, incorporating quality control checks to ensure the trustworthiness of the results.
Protocol 1: Determination of C, H, N, and Cl by Combustion Analysis
This protocol outlines the analysis of a C10H8ClNO compound using a modern elemental analyzer.
Step-by-Step Methodology:
Instrument Preparation:
Ensure the combustion and reduction tubes are packed with the appropriate reagents (e.g., tungsten(VI) oxide on alumina as a catalyst).
Leak-check the system.
Condition the instrument by running several blank samples (empty tin capsules).
Calibration:
Accurately weigh 1-3 mg of a suitable organic analytical standard (e.g., sulfanilamide for N and S, or a specialized halogen-containing standard) into a tin capsule.
Analyze a series of standards to generate a calibration curve. The instrument software will typically perform a linear regression.
Sample Preparation:
Accurately weigh 1-3 mg of the C10H8ClNO sample into a tin capsule.
For volatile or hygroscopic samples, use a sealed capsule.
Analysis:
Introduce the sample into the autosampler.
Initiate the analysis sequence, which includes the combustion of the sample at ~950 °C, reduction of nitrogen oxides to N2, and separation of the product gases.
The gases (N2, CO2, H2O, and HCl) are detected by a thermal conductivity detector (for N, C, H) and a coulometric or electrochemical detector for Cl.
Quality Control:
Analyze a known quality control standard (e.g., a CRM or a well-characterized in-house standard) every 10-15 samples to verify the calibration.
The results should be within ±0.3% of the theoretical values.
Workflow for Combustion Analysis
Caption: Workflow for CHN-Cl analysis by combustion.
Protocol 2: Determination of Chlorine and Trace Metals by ICP-MS
This protocol is suitable for the determination of chlorine and potential metallic impurities in a C10H8ClNO compound, following the principles of USP <233>.
Step-by-Step Methodology:
Sample Preparation (Microwave Digestion):
Accurately weigh approximately 50 mg of the C10H8ClNO sample into a clean microwave digestion vessel.
Add 5 mL of concentrated nitric acid and 1 mL of hydrochloric acid.
Seal the vessel and place it in the microwave digestion system.
Ramp the temperature to 200 °C over 15 minutes and hold for 20 minutes.
Allow the vessel to cool completely before opening.
Quantitatively transfer the digest to a 50 mL volumetric flask and dilute to volume with deionized water.
Instrument Setup and Calibration:
Optimize the ICP-MS instrument parameters (e.g., nebulizer gas flow, RF power) for sensitivity and stability.
Use a multi-element calibration standard containing chlorine and the target metallic impurities at concentrations bracketing the expected sample concentrations.
Include an internal standard (e.g., yttrium) to correct for matrix effects and instrument drift.
Analysis:
Introduce the prepared sample solution into the ICP-MS.
Acquire data for the target analytes.
Quality Control:
Analyze a procedural blank with each batch of samples to assess contamination.
Perform a spike recovery experiment by adding a known amount of the analytes to a sample pre-digestion to assess accuracy in the sample matrix. Recoveries should be within 70-150% as per USP <233>.
Analyze a CRM or a QC standard to verify the calibration.
Logical Flow for ICP-MS Method Validation
Caption: Validation workflow for ICP-MS analysis.
Conclusion: A Strategy for Reliable Elemental Analysis
For C10H8ClNO compounds, a dual-pronged approach to elemental analysis is often the most effective strategy. High-precision combustion analysis should be employed for the definitive determination of C, H, and N to confirm the empirical formula. For the quantification of chlorine and the assessment of trace metallic impurities, the high sensitivity of ICP-MS is indispensable, particularly in a regulated pharmaceutical environment.
The integrity of these analyses is underpinned by a robust validation strategy that acknowledges the potential scarcity of exact-match CRMs. By leveraging structurally similar standards, conducting rigorous spike recovery experiments, and adhering to established protocols such as those outlined in the USP, researchers can generate elemental analysis data that is not only accurate and precise but also scientifically defensible. This commitment to analytical excellence is fundamental to advancing drug development and ensuring the quality and safety of novel chemical entities.
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